Product packaging for Drupanin(Cat. No.:CAS No. 53755-58-1)

Drupanin

Cat. No.: B1242640
CAS No.: 53755-58-1
M. Wt: 232.27 g/mol
InChI Key: HZKNHDLUFBYIQN-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(E)-3-(4-Hydroxy-3-(3-methyl-2-butenyl)phenyl)-2-propenoic acid has been reported in Petasites formosanus, Baccharis polyphylla, and other organisms with data available.
anti-oxidant and anti-cancer;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16O3 B1242640 Drupanin CAS No. 53755-58-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-10(2)3-6-12-9-11(4-7-13(12)15)5-8-14(16)17/h3-5,7-9,15H,6H2,1-2H3,(H,16,17)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKNHDLUFBYIQN-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C=CC(=O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C=CC(=C1)/C=C/C(=O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301318722
Record name Drupanin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53755-58-1
Record name Drupanin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53755-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 3-(4-hydroxy-3-(3-methyl-2-butenyl)phenyl)-, (2E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053755581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Drupanin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Biosynthesis of Drupanin in Baccharis dracunculifolia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drupanin, a prenylated derivative of p-coumaric acid found in Baccharis dracunculifolia, has garnered significant interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutics. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the enzymatic steps from primary metabolism to the final specialized product. It outlines key experimental protocols for the elucidation of this pathway and presents a framework for the quantitative analysis of its intermediates and enzymatic activities. This document is intended to serve as a foundational resource for researchers engaged in the study of plant natural product biosynthesis and drug discovery.

Introduction

Baccharis dracunculifolia DC (Asteraceae) is a medicinal plant native to South America, recognized as the primary botanical source of Brazilian green propolis. This plant is a rich reservoir of bioactive secondary metabolites, including a variety of phenolic compounds. Among these, this compound (3-prenyl-p-coumaric acid) is a notable prenylated phenylpropanoid with demonstrated biological potential. The biosynthesis of this compound is intrinsically linked to the general phenylpropanoid pathway, a major route for the production of a wide array of plant natural products. This guide delineates the putative biosynthetic route to this compound, offering a technical framework for its investigation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in Baccharis dracunculifolia is proposed to occur in two major stages:

  • The General Phenylpropanoid Pathway: Synthesis of the p-coumaric acid backbone.

  • Prenylation: Attachment of a prenyl group to the aromatic ring of p-coumaric acid.

Stage 1: The General Phenylpropanoid Pathway

This pathway begins with the aromatic amino acid L-phenylalanine, which is derived from the shikimate pathway. A series of three enzymatic reactions converts L-phenylalanine into p-coumaroyl-CoA, the activated form of p-coumaric acid.

  • L-Phenylalanine → Cinnamic Acid: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to form cinnamic acid.

  • Cinnamic Acid → p-Coumaric Acid: Subsequently, Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, hydroxylates cinnamic acid at the para position of the aromatic ring to yield p-coumaric acid.[1][2]

  • p-Coumaric Acid → p-Coumaroyl-CoA: The final step in this stage is the activation of p-coumaric acid by 4-Coumarate:CoA Ligase (4CL) , which attaches a Coenzyme A molecule to the carboxyl group of p-coumaric acid, forming p-coumaroyl-CoA.[2] This activated intermediate can then enter various downstream branches of the phenylpropanoid pathway. For the biosynthesis of this compound, it is hypothesized that p-coumaric acid itself, rather than its CoA-ester, serves as the substrate for prenylation.

Phenylpropanoid_Pathway L_Phe L-Phenylalanine Cinnamic Cinnamic Acid L_Phe->Cinnamic PAL p_Coumaric p-Coumaric Acid Cinnamic->p_Coumaric C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric->p_Coumaroyl_CoA 4CL This compound This compound p_Coumaric->this compound Prenyltransferase (putative)

Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine.

Stage 2: Prenylation of p-Coumaric Acid

The key step in the formation of this compound is the attachment of a prenyl group (a C5 isoprene unit) to the aromatic ring of p-coumaric acid. This reaction is catalyzed by a prenyltransferase (PT) .

  • p-Coumaric Acid → this compound: A specific prenyltransferase utilizes a prenyl diphosphate donor, most commonly dimethylallyl pyrophosphate (DMAPP) derived from the plastidial methylerythritol phosphate (MEP) pathway or the cytosolic mevalonate (MVA) pathway. The enzyme catalyzes the electrophilic substitution of the aromatic ring of p-coumaric acid, typically at the C3 position, to yield this compound. The identification and characterization of this specific prenyltransferase in B. dracunculifolia is a key area for future research. Plant prenyltransferases are often membrane-bound proteins and can exhibit high substrate and regiospecificity.[3][4]

Quantitative Data

Specific quantitative data for the biosynthesis of this compound in Baccharis dracunculifolia is not yet extensively available in the literature. The following tables are presented as a template for organizing experimental data once it is obtained.

Table 1: Putative Enzyme Activities in this compound Biosynthesis.

Enzyme Substrate Product Vmax (nmol/mg protein/min) Km (µM)
PAL L-Phenylalanine Cinnamic Acid Data to be determined Data to be determined
C4H Cinnamic Acid p-Coumaric Acid Data to be determined Data to be determined
4CL p-Coumaric Acid p-Coumaroyl-CoA Data to be determined Data to be determined

| BdPT1 (putative) | p-Coumaric Acid, DMAPP | this compound | Data to be determined | Data to be determined |

Table 2: Metabolite Concentrations in B. dracunculifolia Tissues.

Metabolite Leaf Tissue (µg/g FW) Stem Tissue (µg/g FW) Root Tissue (µg/g FW)
L-Phenylalanine Data to be determined Data to be determined Data to be determined
Cinnamic Acid Data to be determined Data to be determined Data to be determined
p-Coumaric Acid Data to be determined Data to be determined Data to be determined

| this compound | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a multi-faceted approach, combining transcriptomics, proteomics, and metabolomics with classical biochemical techniques.

Protocol 1: Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify candidate genes encoding the enzymes of the this compound biosynthetic pathway by comparing the transcriptomes of tissues with high and low this compound accumulation.

Methodology:

  • Plant Material: Collect young leaves (high this compound content) and mature stems (low this compound content) from B. dracunculifolia.

  • Metabolite Analysis: Quantify this compound and its precursors in the collected tissues using HPLC or LC-MS to confirm differential accumulation.

  • RNA Extraction: Extract total RNA from each tissue type using a suitable plant RNA extraction kit.

  • Library Preparation and Sequencing: Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq) on an Illumina platform.

  • Bioinformatic Analysis:

    • Perform de novo transcriptome assembly if a reference genome is unavailable.

    • Identify differentially expressed genes (DEGs) between the high and low this compound-accumulating tissues.

    • Annotate the DEGs and search for sequences homologous to known PAL, C4H, 4CL, and prenyltransferase enzymes.

    • Prioritize candidate genes that show significantly higher expression in the this compound-rich tissues.

Transcriptome_Workflow cluster_0 Sample Collection & Preparation cluster_1 Sequencing & Analysis cluster_2 Candidate Gene Identification High_this compound High this compound Tissue (e.g., Young Leaves) RNA_Extraction RNA Extraction High_this compound->RNA_Extraction Low_this compound Low this compound Tissue (e.g., Stems) Low_this compound->RNA_Extraction RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq Assembly Transcriptome Assembly RNA_Seq->Assembly DEG_Analysis Differential Gene Expression Analysis Assembly->DEG_Analysis Annotation Functional Annotation DEG_Analysis->Annotation Candidate_Genes Candidate Genes (PAL, C4H, 4CL, PTs) Annotation->Candidate_Genes

Caption: Workflow for identifying candidate biosynthetic genes.

Protocol 2: Functional Characterization of Candidate Enzymes

Objective: To verify the enzymatic function of candidate genes identified through transcriptomics.

Methodology:

  • Gene Cloning: Amplify the full-length coding sequences of candidate genes from B. dracunculifolia cDNA.

  • Heterologous Expression: Clone the candidate genes into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast). Transform the constructs into the expression host.

  • Protein Expression and Purification: Induce protein expression and purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assays:

    • For PAL, C4H, and 4CL candidates, perform in vitro assays with their respective substrates (L-phenylalanine, cinnamic acid, p-coumaric acid) and analyze the products by HPLC or LC-MS.

    • For prenyltransferase candidates, incubate the purified enzyme with p-coumaric acid and a prenyl donor (DMAPP). Analyze the reaction mixture for the formation of this compound.

  • Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) of the confirmed enzymes by varying the substrate concentrations.

Protocol 3: In Vivo Pathway Elucidation using Virus-Induced Gene Silencing (VIGS)

Objective: To confirm the role of candidate genes in this compound biosynthesis within the plant.

Methodology:

  • VIGS Vector Construction: Clone fragments of the target candidate genes into a VIGS vector (e.g., based on Tobacco Rattle Virus).

  • Agroinfiltration: Introduce the VIGS constructs into Agrobacterium tumefaciens and infiltrate young B. dracunculifolia plants.

  • Gene Silencing Confirmation: After 2-3 weeks, measure the transcript levels of the target genes in the silenced plants using qRT-PCR to confirm knockdown.

  • Metabolite Profiling: Extract and analyze the metabolome of the silenced and control plants using LC-MS.

  • Data Analysis: Compare the levels of this compound and its precursors in silenced versus control plants. A significant reduction in this compound levels upon silencing of a specific gene confirms its involvement in the pathway.

Conclusion

The biosynthesis of this compound in Baccharis dracunculifolia represents a specialized branch of the well-established phenylpropanoid pathway, culminating in a key prenylation step. While the general pathway to the p-coumaric acid precursor is understood, the specific enzymes, particularly the prenyltransferase responsible for the final step, remain to be definitively identified and characterized in this species. The experimental protocols outlined in this guide provide a robust framework for the elucidation of the complete biosynthetic pathway. A thorough understanding of this pathway will not only advance our knowledge of plant secondary metabolism but also pave the way for the metabolic engineering of this compound production in microbial or plant-based systems, thereby facilitating its further investigation and potential therapeutic application.

References

A Comprehensive Technical Guide on the Physicochemical Properties of 3-Prenyl-4-Hydroxycinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of 3-prenyl-4-hydroxycinnamic acid, also known as drupanin. Due to the limited availability of direct experimental data for this specific prenylated derivative, this document leverages data from its parent compound, 4-hydroxycinnamic acid (p-coumaric acid), as a foundational baseline. The guide also details established experimental protocols for determining key physicochemical parameters and explores the compound's role in relevant biological pathways.

Core Physicochemical Properties

3-Prenyl-4-hydroxycinnamic acid is a derivative of cinnamic acid, belonging to the phenylpropanoid class. These compounds are widely recognized for their antioxidant properties. The addition of a prenyl (3-methylbut-2-enyl) group to the 4-hydroxycinnamic acid backbone significantly influences its properties, most notably increasing its lipophilicity, which can enhance its interaction with cell membranes.

Chemical Structure and Identity

structure cluster_ring cluster_chain cluster_prenyl C1 C C2 C C1->C2 C7 CH C1->C7 C3 C C2->C3 C4 C C3->C4 Prenyl PC1 CH2 C3->PC1 C5 C C4->C5 OH OH C4->OH C6 C C5->C6 C6->C1 C8 CH C7->C8 C9 COOH C8->C9 PC2 CH PC1->PC2 PC3 C(CH3)2 PC2->PC3

Caption: Chemical Structure of 3-Prenyl-4-hydroxycinnamic acid.

Quantitative Physicochemical Data

The following tables summarize the known and predicted physicochemical properties. Data for the parent compound, 4-hydroxycinnamic acid, is provided for comparison.

Table 1: Molecular Identity and Computed Properties

Property3-Prenyl-4-hydroxycinnamic acid4-Hydroxycinnamic acid (p-Coumaric Acid)
IUPAC Name (2E)-3-[4-Hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-enoic acid(2E)-3-(4-hydroxyphenyl)prop-2-enoic acid[1][2]
Molecular Formula C₁₄H₁₆O₃C₉H₈O₃[1]
Molecular Weight 232.27 g/mol 164.16 g/mol [1][2]
Computed LogP (XLogP3) ~3.1 (Estimated)1.79[3]
Predicted pKa (Strongest Acidic) ~4.64.65 (Predicted)

Note: The LogP for the prenylated compound is an estimation based on related structures like 3,4-dihydroxy-5-prenylcinnamic acid, which has a computed XLogP3 of 3.1[4]. The addition of a lipophilic prenyl group is expected to significantly increase the LogP value compared to its parent compound.

Table 2: Experimental Physical Properties (4-Hydroxycinnamic acid)

PropertyValueSource(s)
Physical State Solid, Crystalline Powder[3]
Melting Point 210 - 214 °C[5]
Boiling Point ~346 °C (Estimated)[3][6]
Water Solubility Slightly soluble (~1.83 g/L at 25°C, Estimated)[3][6]
Solubility in Organic Solvents Soluble in ethanol, diethyl ether, methanol, DMSO[3]

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development. The following sections detail standard experimental protocols applicable to 3-prenyl-4-hydroxycinnamic acid and related phenolic compounds.

Determination of Acid Dissociation Constant (pKa) by UV-Vis Spectrophotometry

The pKa value, which indicates the extent of ionization at different pH values, can be determined accurately using spectrophotometry. This method relies on the different UV-Vis absorbance spectra of the protonated and deprotonated forms of the compound.[4]

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., 10% (v/v) acetonitrile-water mixture).[4]

    • Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 2.0 to 11.0).[4]

    • Prepare two reference solutions: one at a very low pH (e.g., pH 2) where the compound is fully protonated (HA form), and one at a very high pH (e.g., pH 11) where it is fully deprotonated (A⁻ form).

  • Spectrophotometric Measurement:

    • For each buffer solution, add a precise aliquot of the stock solution to maintain a constant total concentration of the compound.

    • Record the full UV-Vis absorption spectrum (e.g., 200-500 nm) for each solution, including the acidic and basic references.[4]

    • Simultaneously, measure the exact pH of each buffered solution using a calibrated pH meter.[4]

  • Data Analysis:

    • The pKa is determined using the Henderson-Hasselbalch equation: pH = pKa + log([A⁻]/[HA]).

    • The ratio of the deprotonated to protonated forms ([A⁻]/[HA]) is calculated from the absorbance data at a wavelength where the two forms have significantly different molar absorptivities.

    • A plot of pH versus log([A⁻]/[HA]) yields a straight line. The pKa is the pH value at which the y-intercept occurs (where log([A⁻]/[HA]) = 0).[7]

Determination of Lipophilicity (LogP) by RP-HPLC

Lipophilicity, a critical parameter for predicting a drug's absorption and distribution, is commonly expressed as the logarithm of the partition coefficient (LogP). Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a rapid and reliable indirect method for its determination.[8][9][10]

Methodology:

  • System Setup:

    • Utilize an RP-HPLC system with a C18 or similar nonpolar stationary phase column.[9]

    • The mobile phase is typically a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile.[9]

  • Calibration:

    • Select a series of reference compounds with known LogP values that span the expected range of the test compound.

    • Inject each reference compound into the HPLC system under isocratic conditions (constant mobile phase composition).

    • Determine the retention time (t_R) for each reference compound and the column dead time (t_0) using an unretained compound.

    • Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.[9]

    • Generate a calibration curve by plotting the known LogP values of the standards against their corresponding log(k) values.[11]

  • Sample Analysis:

    • Dissolve the test compound (3-prenyl-4-hydroxycinnamic acid) in the mobile phase.

    • Inject the sample into the HPLC system using the same conditions as the standards.

    • Determine its retention time (t_R) and calculate its capacity factor (k).

  • LogP Calculation:

    • Using the calculated log(k) of the test compound, interpolate its LogP value from the linear regression equation of the calibration curve.[11]

RP_HPLC_Workflow prep_standards Prepare Reference Standards (Known LogP) hplc_run Inject into RP-HPLC System (Isocratic Elution) prep_standards->hplc_run prep_sample Prepare Test Compound (Unknown LogP) prep_sample->hplc_run get_tr Measure Retention Times (tR and t0) hplc_run->get_tr calc_k Calculate Capacity Factor k = (tR - t0) / t0 get_tr->calc_k plot_cal Plot Calibration Curve (LogP vs. log k) calc_k->plot_cal for standards interpolate Interpolate LogP of Test Compound calc_k->interpolate for test compound plot_cal->interpolate result Determine Experimental LogP interpolate->result

Caption: Experimental workflow for LogP determination using RP-HPLC.

Determination of Antioxidant Activity (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common, rapid, and straightforward method to assess the free radical scavenging ability of a compound.[12][13] The assay measures the reduction of the stable DPPH radical, which is visually indicated by a color change from purple to yellow.[14][15]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in a suitable organic solvent, such as methanol or ethanol, to a specific concentration (e.g., 0.1 mM). This solution should be freshly prepared and protected from light.[14][15]

    • Prepare a series of dilutions of the test compound in the same solvent.

    • A positive control, such as Trolox or ascorbic acid, should be prepared similarly.

  • Assay Procedure (96-well plate format):

    • Add a small volume (e.g., 20 µL) of each sample dilution, control, or blank (solvent only) to the wells of a microplate.[14]

    • Add a larger volume (e.g., 200 µL) of the DPPH working solution to all wells and mix.[14]

    • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).[14][15]

  • Measurement and Calculation:

    • Measure the absorbance of each well at the wavelength of maximum absorbance for DPPH (typically 517 nm) using a microplate reader.[14][15]

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance in the presence of the sample.

    • The results are often expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Biological Activity and Signaling Pathways

Hydroxycinnamic acids are potent antioxidants primarily due to their ability to donate a hydrogen atom or an electron to neutralize free radicals, forming a stable phenoxyl radical in the process.[16]

Free Radical Scavenging Mechanisms

The antioxidant action of phenolic compounds like 3-prenyl-4-hydroxycinnamic acid proceeds mainly through two mechanisms, with the favored pathway often depending on the solvent polarity.[9][17][18]

  • Hydrogen Atom Transfer (HAT): In nonpolar solvents, the phenolic hydroxyl group directly donates a hydrogen atom to a free radical (R•), effectively neutralizing it. This is a one-step process.[11][17]

  • Sequential Proton Loss Electron Transfer (SPLET): In polar solvents, the phenolic hydroxyl group first deprotonates to form a phenoxide anion. This anion then donates an electron to the free radical.[11][17][18]

antioxidant_mechanism HCA Hydroxycinnamic Acid (ArOH) HCA_Radical ArOH + R• Radical Free Radical (R•) Electron_Transfer ArO⁻ + R• Radical->Electron_Transfer HAT_Product Stable Phenoxyl Radical (ArO•) + Neutralized Molecule (RH) HCA_Radical->HAT_Product HAT (Nonpolar Solvent) Phenoxide Phenoxide Anion (ArO⁻) HCA_Radical->Phenoxide SPLET (Polar Solvent) Final_Product Final Stable Products HAT_Product->Final_Product Proton H⁺ Phenoxide->Proton Proton Loss Phenoxide->Electron_Transfer SPLET_Product Stable Phenoxyl Radical (ArO•) + Anion (R⁻) Electron_Transfer->SPLET_Product Electron Transfer SPLET_Product->Final_Product

Caption: Primary free radical scavenging mechanisms of hydroxycinnamic acids.

Modulation of the Nrf2 Signaling Pathway

Beyond direct radical scavenging, many phenolic compounds, including cinnamic acid derivatives, exert protective effects by activating endogenous antioxidant defense systems. A key pathway is the Keap1-Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[10]

Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. When cells are exposed to oxidative stress or to activators like certain hydroxycinnamic acids, Keap1 is modified, releasing Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes. This binding initiates the transcription of a suite of protective proteins, including phase II detoxification enzymes (e.g., NQO-1) and antioxidant enzymes (e.g., heme oxygenase-1, HO-1), bolstering the cell's overall defense against oxidative damage.[10][12]

References

Drupanin's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drupanin, a prenylated cinnamic acid derivative found in Brazilian green propolis, has emerged as a compound of interest in oncology research due to its demonstrated anti-cancer properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in cancer cells. It delves into its molecular targets, the signaling pathways it modulates to induce apoptosis, and its potential as a therapeutic agent. This document synthesizes available preclinical data, offering a resource for researchers and professionals in drug development.

Introduction

Natural products remain a vital source of novel therapeutic agents, particularly in the field of oncology. This compound, a constituent of Brazilian green propolis derived from Baccharis dracunculifolia, has been identified as a promising anti-neoplastic compound. Its chemical structure, characterized by a cinnamic acid backbone with a prenyl group, contributes to its biological activity. This guide will explore the molecular mechanisms underlying this compound's effects on cancer cells, focusing on its pro-apoptotic and growth-inhibitory functions.

Molecular Targets and Anti-proliferative Activity

Preclinical studies have begun to elucidate the molecular targets of this compound and its derivatives, demonstrating cytotoxic and anti-proliferative effects across various cancer cell lines.

Inhibition of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3)

In silico studies have identified a potential interaction between this compound derivatives and the enzyme Aldo-Keto Reductase Family 1 Member C3 (AKR1C3).[1][2] This enzyme is often overexpressed in hormone-dependent cancers, such as specific types of breast and prostate cancer, and is implicated in therapeutic resistance.[1][2] The docking interactions observed in these computational models suggest that AKR1C3 may be a key molecular target for this compound's anti-cancer activity, particularly in hormone-sensitive malignancies.[1][2]

Quantitative Data on Anti-proliferative Effects

The anti-proliferative efficacy of this compound and its derivatives has been quantified in various cancer cell lines. A synthesized amino acid derivative of this compound, designated as compound 6e, has shown notable activity against the MCF-7 breast cancer cell line.[1][2]

CompoundCell LineCancer TypeIC50 (µM)Selectivity Index (SI) vs. Normal CellsReference
This compound Derivative (6e)MCF-7Breast Adenocarcinoma9.6 ± 35.5[1][2]

Table 1: Summary of the half-maximal inhibitory concentration (IC50) and selectivity index (SI) of a this compound derivative against the MCF-7 breast cancer cell line.

Induction of Apoptosis: Signaling Pathways

A primary mechanism through which this compound exerts its anti-cancer effects is the induction of programmed cell death, or apoptosis. It has been shown to activate both the extrinsic and intrinsic apoptotic pathways, particularly in drug-resistant cancer cells.[3]

Extrinsic Apoptotic Pathway

This compound, in synergy with another propolis component, baccharin, has been shown to activate the extrinsic apoptotic pathway.[3] This is achieved through the upregulation of death receptors and their ligands, including the TRAIL/DR4/5 and FasL/Fas systems.[3] Binding of these ligands to their respective receptors initiates a signaling cascade that leads to the activation of caspase-8 and subsequent executioner caspases, culminating in apoptosis.

G cluster_extrinsic Extrinsic Apoptotic Pathway This compound This compound TRAIL_FasL TRAIL / FasL This compound->TRAIL_FasL Upregulates DR4_5_Fas DR4/5 / Fas TRAIL_FasL->DR4_5_Fas Binds to DISC DISC Formation DR4_5_Fas->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Executioner_Caspases_ext Executioner Caspases Caspase8->Executioner_Caspases_ext Apoptosis_ext Apoptosis Executioner_Caspases_ext->Apoptosis_ext

Caption: this compound's role in the extrinsic apoptotic pathway.

Intrinsic (Mitochondrial) Apoptotic Pathway

In conjunction with the extrinsic pathway, this compound also activates the intrinsic, or mitochondrial, pathway of apoptosis.[3] This pathway involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the formation of the apoptosome. This complex then activates caspase-9, which in turn activates the executioner caspases.

G cluster_intrinsic Intrinsic Apoptotic Pathway Drupanin_int This compound Bcl2_family Bcl-2 Family Modulation (e.g., Bax/Bcl-2 ratio) Drupanin_int->Bcl2_family MOMP MOMP Bcl2_family->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Executioner_Caspases_int Executioner Caspases Caspase9->Executioner_Caspases_int Apoptosis_int Apoptosis Executioner_Caspases_int->Apoptosis_int

Caption: this compound's involvement in the intrinsic apoptotic pathway.

Crosstalk Between Pathways

The extrinsic and intrinsic apoptotic pathways are interconnected. Activated caspase-8 from the extrinsic pathway can cleave Bid to tBid, which then translocates to the mitochondria to promote the intrinsic pathway, amplifying the apoptotic signal.

G cluster_crosstalk Apoptotic Pathway Crosstalk Caspase8_cross Activated Caspase-8 (from Extrinsic Pathway) Bid_tBid Bid -> tBid Caspase8_cross->Bid_tBid Mitochondria Mitochondria (Intrinsic Pathway Amplification) Bid_tBid->Mitochondria Apoptosis_cross Apoptosis Mitochondria->Apoptosis_cross

Caption: Crosstalk between extrinsic and intrinsic apoptotic pathways.

Modulation of Other Signaling Pathways

Beyond apoptosis, this compound and its related compounds from propolis are known to influence other signaling pathways critical for cancer cell survival and proliferation.

MAPK/Erk5 and c-Myc Expression

This compound, in combination with baccharin, has been reported to increase the expression of miR-143.[3] This microRNA is known to downregulate the MAPK/Erk5 signaling pathway and its downstream target, the proto-oncogene c-Myc, thereby inhibiting cancer cell growth.[3]

G cluster_mapk MAPK/Erk5 Pathway Modulation Drupanin_mapk This compound miR143 miR-143 Expression Drupanin_mapk->miR143 Increases MAPK_Erk5 MAPK/Erk5 miR143->MAPK_Erk5 Inhibits cMyc c-Myc MAPK_Erk5->cMyc Growth_Inhibition Growth Inhibition cMyc->Growth_Inhibition Inhibits Proliferation

Caption: this compound's effect on the MAPK/Erk5 and c-Myc pathway.

Experimental Protocols

While detailed protocols specifically for this compound are not extensively published, the methodologies employed for its parent compound, Artepillin C, and other propolis derivatives provide a framework for studying its anti-cancer effects.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation.

Protocol Outline:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with varying concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.

G cluster_workflow MTT Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_this compound Treat with This compound Seed_Cells->Treat_this compound Add_MTT Add MTT Solution Treat_this compound->Add_MTT Solubilize Solubilize Formazan (DMSO) Add_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol Outline:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Future Directions and Conclusion

The existing research provides a foundational understanding of this compound's anti-cancer properties, highlighting its ability to induce apoptosis through both extrinsic and intrinsic pathways and to modulate key signaling pathways involved in cell growth. However, further research is warranted to fully elucidate its mechanism of action. Future studies should focus on:

  • Isolating the effects of this compound from other propolis components to understand its specific contributions.

  • Expanding the range of cancer cell lines tested to identify a broader spectrum of susceptible cancers.

  • Conducting in vivo studies to validate the preclinical findings and assess the therapeutic potential of this compound in animal models.

  • Investigating its effects on other cancer hallmarks , such as angiogenesis, metastasis, and the tumor microenvironment.

  • Exploring the potential for synergistic combinations with existing chemotherapeutic agents.

References

Drupanin's Role in Gastroprotective Signaling Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Drupanin, a naturally occurring prenylated p-coumaric acid found in Brazilian green propolis, has demonstrated significant gastroprotective effects. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, with a focus on its role in key signaling pathways involved in gastric mucosal defense. This document summarizes quantitative data on its efficacy, details relevant experimental protocols, and visualizes the proposed signaling cascades. The available evidence strongly suggests that this compound exerts its gastroprotective effects through a multi-pronged approach involving the modulation of antioxidant defenses, regulation of gastric acid secretion, and potential interaction with inflammatory signaling pathways.

Introduction

Gastric ulcers are a prevalent gastrointestinal disorder resulting from an imbalance between aggressive factors (e.g., acid, pepsin, NSAIDs, Helicobacter pylori) and the protective mechanisms of the gastric mucosa. This compound, isolated from Brazilian green propolis, has emerged as a promising natural compound for gastroprotection. Its chemical structure, 3-prenyl-4-hydroxycinnamic acid, contributes to its biological activities. This guide delves into the molecular mechanisms underlying this compound's protective effects on the gastric mucosa.

Quantitative Data on Gastroprotective Efficacy

The gastroprotective effects of this compound have been quantified in preclinical models. The following tables summarize the key findings from studies on ethanol-induced and indomethacin-induced gastric ulcers in mice.

Table 1: Efficacy of this compound in Ethanol/HCl-Induced Gastric Ulcer Model

Treatment GroupDose (mg/kg, p.o.)Ulcer Index (mm²)Inhibition (%)
Vehicle Control-48.5 ± 5.2-
This compound 0.3 15.0 ± 3.1 69.1
This compound 3 8.7 ± 2.5 82.1
This compound 10 5.4 ± 1.9 *88.9

*p < 0.05 compared to vehicle control. Data adapted from Costa et al., 2018.[1][2]

Table 2: Efficacy of this compound in Indomethacin-Induced Gastric Ulcer Model

Treatment GroupDose (mg/kg, p.o.)Ulcer Index (mm²)Inhibition (%)
Vehicle Control-35.2 ± 4.1-
This compound 0.3 12.3 ± 2.8 65.1
This compound 3 7.1 ± 1.9 79.8
This compound 10 4.2 ± 1.5 *88.1

*p < 0.05 compared to vehicle control. Data adapted from Costa et al., 2018.[1][2]

Table 3: Effect of this compound on Gastric Secretion Parameters

Treatment GroupDose (mg/kg, p.o.)Gastric Juice Volume (mL)Total Acidity (mEq/L)pH
Vehicle Control-2.5 ± 0.385.4 ± 7.21.8 ± 0.2
This compound 3 1.6 ± 0.2 55.1 ± 6.5 2.9 ± 0.3 *

*p < 0.05 compared to vehicle control. Data adapted from Costa et al., 2018.[1][3]

Table 4: Effect of this compound on Antioxidant Enzyme Activities in Gastric Tissue

Treatment GroupDose (mg/kg, p.o.)SOD (U/mg protein)CAT (U/mg protein)GST (nmol/min/mg protein)
Vehicle Control-2.8 ± 0.415.2 ± 2.125.4 ± 3.2
Ulcer Control-1.5 ± 0.3#8.7 ± 1.5#16.8 ± 2.5#
This compound 3 2.5 ± 0.3 14.1 ± 1.9 23.7 ± 2.9 *

#p < 0.05 compared to vehicle control; *p < 0.05 compared to ulcer control. SOD: Superoxide Dismutase; CAT: Catalase; GST: Glutathione-S-Transferase. Data adapted from Costa et al., 2018.[1][2]

Proposed Signaling Pathways in this compound-Mediated Gastroprotection

Based on its observed antioxidant and anti-inflammatory effects, this compound is hypothesized to modulate several key signaling pathways.

Nrf2-ARE Antioxidant Pathway

This compound's ability to normalize the levels of antioxidant enzymes like SOD, CAT, and GST strongly suggests its involvement in the Nrf2-ARE pathway. This pathway is a primary regulator of cellular antioxidant responses.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 potentially inhibits ROS Oxidative Stress (e.g., from Ethanol) ROS->Keap1 induces dissociation Nrf2 Nrf2 Keap1->Nrf2 promotes degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates and binds Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GST) ARE->Antioxidant_Enzymes upregulates transcription Gastroprotection Gastroprotection Antioxidant_Enzymes->Gastroprotection enhances defense NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., Ethanol, NSAIDs) IKK IKK Complex Inflammatory_Stimuli->IKK activates This compound This compound This compound->IKK potentially inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) NFkB->Pro_inflammatory_Genes translocates and activates transcription Inflammation Gastric Inflammation Pro_inflammatory_Genes->Inflammation promotes PGE2_Pathway This compound This compound COX_Enzymes COX-1 / COX-2 This compound->COX_Enzymes potentially stimulates PGE2 Prostaglandin E2 (PGE2) COX_Enzymes->PGE2 synthesizes Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX_Enzymes Mucus_Bicarb Mucus & Bicarbonate Secretion PGE2->Mucus_Bicarb increases Gastroprotection Gastroprotection Mucus_Bicarb->Gastroprotection enhances mucosal barrier Experimental_Workflow_Ethanol Fasting 24h Fasting Treatment Oral Administration (this compound/Vehicle) Fasting->Treatment Induction Ethanol/HCl Administration Treatment->Induction Euthanasia Euthanasia & Stomach Excision Induction->Euthanasia Analysis Ulcer Index Measurement Euthanasia->Analysis

References

Drupanin: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drupanin, a prenylated p-coumaric acid derivative predominantly found in Brazilian green propolis, has emerged as a compound of significant interest in the scientific community. Possessing a range of bioactive properties, including antioxidant, anti-inflammatory, anticancer, and gastroprotective effects, this compound presents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current state of knowledge on this compound, with a focus on its quantitative biological activities, the experimental protocols used for its evaluation, and the putative signaling pathways through which it exerts its effects. The information is presented to facilitate further research and development of this compound as a potential therapeutic candidate.

Chemical Properties and Sourcing

This compound, chemically known as (E)-3-(4-hydroxy-3-(3-methylbut-2-enyl)phenyl)prop-2-enoic acid, is a natural phenolic compound.[1] Its chemical structure is characterized by a cinnamic acid backbone with a prenyl group attached to the phenol ring.

  • Molecular Formula: C₁₄H₁₆O₃

  • Molecular Weight: 232.27 g/mol [1]

  • CAS Number: 53755-58-1[2]

  • Primary Natural Source: Brazilian green propolis, a resinous substance produced by honeybees from the resin of Baccharis dracunculifolia.[3]

Quantitative Biological Activities

The therapeutic potential of this compound is underscored by its performance in a variety of biological assays. The following tables summarize the key quantitative data available to date.

Table 1: Anticancer Activity of a this compound Derivative
Cell LineAssay TypeIC₅₀ (µM)Selectivity Index (SI)Reference
MCF-7 (Breast Cancer)Proliferation Assay9.6 ± 35.5[4]

Note: The data above is for compound 6e , a derivative of this compound. Further studies are required to determine the specific IC₅₀ values of this compound itself against a wider range of cancer cell lines.

Table 2: Gastroprotective Activity of this compound
Animal ModelUlcerogenMinimum Effective Oral Dose (mg/kg)EffectReference
MiceEthanol/HCl0.3Prevention of ulcer formation[3]

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the investigation of this compound's biological activities.

Antioxidant Activity Assays

This assay assesses the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark due to its light sensitivity.

  • Sample Preparation: this compound is dissolved in a suitable solvent to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with various concentrations of the this compound solution. A control containing the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value, the concentration of this compound required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of scavenging against the concentration.

This assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is kept in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Reaction: A small volume of the this compound sample at various concentrations is added to a fixed volume of the diluted ABTS•+ solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated, and the IC₅₀ value is determined as in the DPPH assay.

Anticancer Activity Assay

This colorimetric assay is commonly used to assess cell viability and proliferation.

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions until they reach a suitable confluency.

  • Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control is also included.

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for a few hours to allow the formazan crystals to form.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Measurement: The absorbance is measured at a wavelength between 500 and 600 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be employed to investigate the effect of this compound on protein expression levels in signaling pathways.

  • Protein Extraction: Cells or tissues treated with this compound are lysed to extract total proteins.

  • Protein Quantification: The concentration of protein in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein.

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on X-ray film or with a digital imager.

Signaling Pathways and Mechanisms of Action

While the precise molecular mechanisms of this compound are still under active investigation, studies on this compound and its closely related analogs from propolis have provided initial insights into the signaling pathways it may modulate.

Putative Anticancer Signaling Pathway

Research on a combination of this compound and baccharin suggests a synergistic effect in cancer cells, activating both the intrinsic and extrinsic apoptotic pathways. The extrinsic pathway is often initiated by the binding of ligands such as TRAIL to death receptors (DR4/DR5), leading to the activation of caspase-8. The intrinsic pathway involves the mitochondria and the release of cytochrome c, which activates caspase-9. Both pathways converge on the activation of executioner caspases like caspase-3, leading to apoptosis.

anticancer_pathway This compound This compound Extrinsic Extrinsic Pathway This compound->Extrinsic Intrinsic Intrinsic Pathway This compound->Intrinsic TRAIL_DR TRAIL/DR4/5 Extrinsic->TRAIL_DR Mitochondria Mitochondria Intrinsic->Mitochondria Caspase8 Caspase-8 TRAIL_DR->Caspase8 activates Caspase9 Caspase-9 Mitochondria->Caspase9 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

Caption: Putative anticancer signaling pathway of this compound.

Experimental Workflow for Therapeutic Agent Evaluation

The evaluation of a natural product like this compound as a potential therapeutic agent typically follows a structured workflow, from initial screening to in-depth mechanistic studies.

experimental_workflow Propolis Brazilian Green Propolis Extraction Extraction & Isolation Propolis->Extraction This compound This compound Extraction->this compound InVitro In Vitro Bioassays (Antioxidant, Anticancer, Anti-inflammatory) This compound->InVitro Quantitative Quantitative Analysis (IC50 Determination) InVitro->Quantitative Mechanism Mechanism of Action Studies (Signaling Pathways) Quantitative->Mechanism InVivo In Vivo Studies (Animal Models) Mechanism->InVivo Lead Lead Compound for Drug Development InVivo->Lead

Caption: General experimental workflow for this compound evaluation.

Future Directions

While the existing data on this compound is promising, further research is necessary to fully elucidate its therapeutic potential. Key areas for future investigation include:

  • Comprehensive Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its in vivo efficacy.

  • Elucidation of Specific Molecular Targets: To identify the direct binding partners of this compound and unravel the precise mechanisms by which it modulates cellular signaling.

  • In Vivo Efficacy in Disease Models: To validate the in vitro findings in relevant animal models of cancer, inflammation, and gastric ulcers.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate this compound analogs with improved potency, selectivity, and pharmacokinetic properties.

  • Toxicology Studies: To assess the safety profile of this compound and its derivatives for potential clinical development.

Conclusion

This compound, a natural compound isolated from Brazilian green propolis, has demonstrated a spectrum of biological activities that position it as a promising candidate for therapeutic development. Its antioxidant, anticancer, and gastroprotective properties, supported by initial quantitative data, warrant further in-depth investigation. The experimental protocols and putative signaling pathways outlined in this guide provide a framework for future research aimed at translating the therapeutic potential of this compound into clinical applications. Continued exploration of this fascinating molecule holds the promise of new and effective treatments for a range of human diseases.

References

In Silico Analysis of Drupanin: A Technical Guide to Molecular Docking with Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico docking studies of Drupanin, a naturally occurring prenylated p-coumaric acid derivative found in Brazilian green propolis, with its potential protein targets. This document outlines the methodologies for such studies, presents available quantitative data, and visualizes the relevant biological pathways and experimental workflows.

Introduction to this compound and its Therapeutic Potential

This compound has garnered scientific interest for its potential therapeutic properties, including antitumor and gastroprotective effects. In silico molecular docking studies are crucial in elucidating the mechanism of action of such natural compounds by predicting their binding affinity and interaction with specific protein targets. This computational approach accelerates the drug discovery process by identifying promising lead compounds and their biological targets.

Target Proteins of this compound

Based on existing research, two key protein targets for this compound have been identified for in silico analysis:

  • Aldo-Keto Reductase Family 1 Member C3 (AKR1C3): This enzyme is implicated in the progression of various cancers, including prostate and breast cancer, through its role in steroid hormone metabolism.[1][2] Inhibition of AKR1C3 is a promising strategy for cancer therapy.

  • Transient Receptor Potential Ankyrin 1 (TRPA1): This ion channel is a sensor for pain, cold, and irritants.[3][4][5] Its activation is linked to neurogenic inflammation. Modulation of TRPA1 activity is a target for analgesic and anti-inflammatory drug development.

Quantitative Data from In Silico Docking Studies

CompoundTarget ProteinBinding Energy (kcal/mol)
SesaminMT-SP1-9.0
7-epiclusianoneMT-SP1-8.4
(1S,4R,8S,10R)-8-benzoyl-4-(2-hydroxypropan-2-yl)-9,9-dimethyl-1,10-bis(3-methylbut-2-enyl)-3-oxatricyclo[6.3.1.0¹,⁵]dodecane-2,6-dioneMT-SP1-9.1
Propolin HMT-SP1-8.8
NemorosoneMT-SP1-8.7
Note: This data is for propolis-derived compounds and not directly for this compound. It is presented here to provide an estimated range of binding affinities for similar natural products.[6]

Experimental Protocols for In Silico Docking

The following section details a generalized yet comprehensive protocol for conducting in silico docking studies of a natural compound like this compound with its target proteins, primarily using the AutoDock Vina software.

Ligand and Protein Preparation
  • Ligand Preparation:

    • The 3D structure of this compound is obtained from a chemical database such as PubChem in SDF format.

    • The structure is then converted to the PDBQT format using tools like Open Babel. This format includes atomic charges and information about rotatable bonds.[6]

    • Energy minimization of the ligand structure is performed using force fields like Universal Force Field (UFF) to obtain a stable conformation.[6]

  • Protein Preparation:

    • The 3D crystal structure of the target protein (e.g., AKR1C3, TRPA1) is retrieved from the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are removed from the protein structure.

    • Polar hydrogen atoms are added to the protein, and Gasteiger charges are computed.

    • The protein structure is then converted to the PDBQT format.

Grid Generation and Docking
  • Grid Box Definition: A 3D grid box is defined around the active site of the target protein. The size and center of the grid box are set to encompass the entire binding pocket to allow the ligand to move freely.[6]

  • Molecular Docking Simulation:

    • AutoDock Vina is a widely used open-source program for molecular docking.[7]

    • The prepared ligand and protein files, along with the grid parameters, are provided as input to Vina.

    • The software performs a conformational search, exploring different orientations and conformations of the ligand within the protein's active site.

    • A scoring function is used to estimate the binding affinity for each conformation, typically expressed in kcal/mol.[7]

Analysis of Results
  • The docking results are analyzed to identify the binding pose with the lowest binding energy, which represents the most stable complex.

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.

Visualization of Workflows and Pathways

In Silico Docking Workflow

The following diagram illustrates the typical workflow for an in silico protein-ligand docking study.

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (this compound) grid_gen Grid Generation ligand_prep->grid_gen protein_prep Protein Preparation (Target Protein) protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking results Binding Affinity (kcal/mol) docking->results interactions Interaction Analysis (H-bonds, Hydrophobic) results->interactions

In Silico Docking Workflow
AKR1C3 Signaling Pathway

This diagram depicts the signaling pathways influenced by AKR1C3, which are associated with cancer cell proliferation and survival.

AKR1C3_Signaling cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound AKR1C3 AKR1C3 This compound->AKR1C3 Inhibition PI3K_Akt PI3K/Akt Pathway AKR1C3->PI3K_Akt MAPK MAPK Pathway AKR1C3->MAPK NFkB NF-κB Pathway AKR1C3->NFkB Survival Cell Survival PI3K_Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation Inflammation Inflammation NFkB->Inflammation

AKR1C3 Signaling Pathways
TRPA1 Signaling Pathway in Neurogenic Inflammation

The following diagram illustrates the role of the TRPA1 channel in initiating neurogenic inflammation upon activation by a stimulus.

TRPA1_Signaling cluster_release Neuropeptide Release cluster_effects Physiological Effects Stimulus Stimulus (e.g., this compound) TRPA1 TRPA1 Channel Stimulus->TRPA1 Activation Ca_influx Ca²⁺ Influx TRPA1->Ca_influx CGRP CGRP Ca_influx->CGRP SubstanceP Substance P Ca_influx->SubstanceP Vasodilation Vasodilation CGRP->Vasodilation Plasma_Extravasation Plasma Extravasation SubstanceP->Plasma_Extravasation Neurogenic_Inflammation Neurogenic Inflammation Vasodilation->Neurogenic_Inflammation Plasma_Extravasation->Neurogenic_Inflammation

TRPA1 and Neurogenic Inflammation

References

Pharmacological Profile of Compounds from Brazilian Green Propolis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Brazilian green propolis, a resinous substance produced by Apis mellifera bees from the vegetative apices of Baccharis dracunculifolia, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities.[1] This technical guide provides an in-depth overview of the key bioactive compounds found in Brazilian green propolis, their mechanisms of action, and the experimental methodologies used to elucidate their effects. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and the visualization of relevant biological pathways.

The primary bioactive constituents of Brazilian green propolis are prenylated phenolic compounds, with Artepillin C being the most characteristic and abundant.[2][3] Other significant compounds include baccharin, caffeic acid, p-coumaric acid, kaempferide, and kaempferol.[2] These compounds are collectively responsible for the well-documented anti-inflammatory, anticancer, antioxidant, and neuroprotective properties of green propolis.[2][3][4]

Bioactive Compounds and Pharmacological Activities

The pharmacological effects of Brazilian green propolis are attributed to a synergistic interplay of its constituent compounds. Below is a summary of the major bioactive molecules and their reported activities.

Key Bioactive Compounds:
  • Artepillin C (3,5-diprenyl-4-hydroxycinnamic acid): The most prominent compound, known for its potent anti-inflammatory, antitumor, and antioxidant activities.[3][5]

  • Baccharin: A bioactive small molecule that has demonstrated neurotrophic and neuroprotective potential.[6]

  • Caffeic Acid and Derivatives: These phenolic acids contribute significantly to the antioxidant and anti-inflammatory properties of green propolis.[1][2]

  • p-Coumaric Acid: Another key phenolic acid with observed anti-inflammatory and antioxidant effects.[1][2]

  • Kaempferide and Kaempferol: Flavonoids that contribute to the overall biological activity profile.[2][3]

  • Drupanin and Terpenes: These compounds are also active constituents contributing to the pharmacological profile.[7][8]

  • Volatile Compounds: Essential oils from Brazilian green propolis containing compounds like carvacrol, spathulenol, and (E)-nerolidol have shown antioxidant, antibacterial, and antiproliferative activities.[9][10]

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the pharmacological activities of Brazilian green propolis and its isolated compounds.

Table 1: Antiproliferative and Cytotoxic Activity

Compound/ExtractCell Line(s)AssayIC50 ValueReference(s)
BGP-Essential OilMCF-7 (Breast Cancer)XTT56.17 µg/mL[10]
BGP-Essential OilHeLa (Cervical Cancer)XTT66.43 µg/mL[10]
BGP-Essential OilM059J (Glioblastoma)XTT65.83 µg/mL[10]
BGP-Essential OilNormal CellsXTT68.93 µg/mL[10]
Artepillin CPythium aphanidermatumMIC750 µg/mL[5]

BGP: Brazilian Green Propolis; IC50: Half maximal inhibitory concentration; MIC: Minimum Inhibitory Concentration.

Table 2: Antimicrobial Activity

Extract/CompoundMicroorganismAssayMIC ValueReference(s)
BGP-Essential OilHelicobacter pyloriBroth Microdilution6.25 µg/mL[9]
BGP-Essential OilMycobacterium tuberculosisBroth Microdilution64 µg/mL[9]
BGP-Essential OilMycobacterium aviumBroth Microdilution62.5 µg/mL[9]

BGP: Brazilian Green Propolis; MIC: Minimum Inhibitory Concentration.

Signaling Pathways and Mechanisms of Action

The bioactive compounds in Brazilian green propolis exert their effects by modulating key cellular signaling pathways.

Anti-inflammatory and Immunomodulatory Pathways

Brazilian green propolis has been shown to modulate inflammatory pathways, primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][3]

NF_kB_Pathway cluster_cytoplasm Cytoplasm Propolis Brazilian Green Propolis (Artepillin C, etc.) IKK IKKα/β Propolis->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation (Inhibited) NFkB NF-κB (p65/p50) IkB->NFkB Keeps Inactive IkB Degradation IkB Degradation NFkB_active Active NF-κB NFkB->NFkB_active Activation (Blocked) Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, COX-2, IL-6) Nucleus->Genes Gene Transcription Inflammation Inflammation Genes->Inflammation

Caption: NF-κB signaling pathway inhibition by Brazilian green propolis compounds.

Neurotrophic and Neuroprotective Pathways

Baccharin, a compound isolated from Brazilian green propolis, has been found to induce neurotrophic signaling pathways. It activates the TrkA receptor and its downstream cascades, the PI3K/Akt and MAPK/ERK pathways, which are crucial for neuronal survival and neurite outgrowth.[6] This is the same pathway activated by Nerve Growth Factor (NGF).[6]

Neurotrophic_Pathway Baccharin Baccharin TrkA TrkA Receptor Baccharin->TrkA Activation PI3K PI3K TrkA->PI3K MAPK MAPK/ERK TrkA->MAPK Akt Akt PI3K->Akt Neurite Neurite Outgrowth Akt->Neurite Synaptic Axonal & Synaptic Regeneration MAPK->Synaptic

Caption: Neurotrophic signaling cascade activated by Baccharin.

Anticancer and Apoptotic Pathways

Compounds from Brazilian green propolis can induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] They modulate the expression of apoptosis-related proteins such as Bax, Bcl-2, caspases, and p53.[2] Furthermore, they can sensitize cancer cells to chemotherapeutic agents by blocking the activation of NF-κB.[2]

Apoptosis_Pathway Propolis Brazilian Green Propolis Bax Bax (Pro-apoptotic) Propolis->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Propolis->Bcl2 Downregulates Mitochondria Mitochondria Caspases Caspase Cascade Mitochondria->Caspases Cytochrome c release Bax->Mitochondria Bcl2->Mitochondria Apoptosis Apoptosis Caspases->Apoptosis

Caption: Mitochondrial (intrinsic) pathway of apoptosis induced by green propolis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the literature on Brazilian green propolis.

Antiproliferative/Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the propolis extract or isolated compound. A control group with vehicle (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.

MTT_Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat with propolis compounds B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium and add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Assay (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., H. pylori) is prepared in a suitable broth (e.g., Mueller-Hinton broth).

  • Serial Dilutions: The propolis extract or compound is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (broth with inoculum, no drug) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time, atmosphere) for the test microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Western Blot Analysis for Signaling Proteins

This technique is used to detect specific proteins in a sample and assess their expression levels.

  • Cell Lysis: Cells treated with propolis compounds are lysed to extract total proteins.

  • Protein Quantification: The protein concentration in the lysates is determined using an assay like the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-NF-κB, anti-phospho-Akt).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the bands is quantified to determine the relative protein expression levels.

Brazilian green propolis is a rich source of bioactive compounds with significant therapeutic potential. The pharmacological activities of its constituents, particularly Artepillin C, are well-documented and involve the modulation of key signaling pathways related to inflammation, cancer, and neuroprotection. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the potential of these natural compounds in the development of novel therapeutics. Further research is warranted to fully elucidate the synergistic effects of these compounds and to translate the promising preclinical findings into clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Drupanin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drupanin, also known as (E)-3-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)acrylic acid, is a prenylated phenylpropanoid found in various natural sources, including Brazilian green propolis. It has garnered significant interest in the scientific community due to its potential biological activities, including antioxidant and cytotoxic effects.[1] These properties make this compound a valuable compound for research in areas such as cancer biology and pharmacology. This document provides detailed protocols for the synthesis, purification, and characterization of this compound for research purposes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₆O₃--INVALID-LINK--
Molecular Weight 232.27 g/mol --INVALID-LINK--
CAS Number 53755-58-1--INVALID-LINK--
Appearance Amorphous solid[2]
Purity (Semi-synthesis) >98%[1]
Purity (Total synthesis) >95%[3]

Synthesis of this compound

This compound can be obtained through semi-synthesis from the natural product Baccharin or through total synthesis from p-coumaric acid.

Method 1: Semi-synthesis from Baccharin via Alkaline Hydrolysis

This method involves the hydrolysis of the ester group in Baccharin to yield this compound. It is a straightforward approach when Baccharin is readily available.

Experimental Protocol:

  • Dissolve 15 mg (0.038 mmol) of Baccharin in 0.5 mL of dichloromethane (CH₂Cl₂).

  • Add 0.3 mL of a 3N sodium hydroxide (NaOH) solution in methanol (MeOH).

  • Adjust the total reaction volume to 2.0 mL with a 9:1 (v/v) solution of CH₂Cl₂:MeOH.

  • Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvents under reduced pressure.

  • Resuspend the residue in 0.5 mL of water and extract twice with 10.0 mL of ethyl acetate.

  • Acidify the aqueous layer to pH 2 with hydrochloric acid (HCl).

  • Extract the acidified aqueous layer twice with 10.0 mL of ethyl acetate.

  • Combine the organic layers from the acidified extraction, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Quantitative Data:

ParameterValue
Starting Material Baccharin
Key Reagent 3N NaOH in Methanol
Reaction Time 1 hour
Reaction Temperature Room Temperature
Reported Purity >98%
Method 2: Total Synthesis from p-Coumaric Acid

A practical and unified synthetic strategy for this compound involves a sequential O-reverse prenylation followed by a Claisen rearrangement of p-coumaric acid.[3] This method allows for gram-scale synthesis with high yield and purity.

Experimental Protocol:

Step 1: O-Prenylation of p-Coumaric Acid

  • To a solution of methyl p-coumarate (1 equivalent) in a suitable solvent such as toluene, add sodium hydride (NaH, 1.5 equivalents) in portions at 0 °C under an inert atmosphere.[4]

  • Stir the mixture for 15 minutes.

  • Add prenyl bromide (1.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to proceed at room temperature until completion, as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the O-prenylated p-coumaric acid methyl ester.

Step 2: Claisen Rearrangement

  • Heat the O-prenylated p-coumaric acid methyl ester in a high-boiling point solvent such as N,N-diethylaniline or in a neat fashion at a temperature typically ranging from 180-220 °C.

  • Monitor the rearrangement by TLC until the starting material is consumed. The reaction involves a[5][5]-sigmatropic rearrangement.[6]

  • Cool the reaction mixture and purify the product directly by column chromatography on silica gel to afford this compound methyl ester.

Step 3: Hydrolysis of the Methyl Ester

  • Dissolve the this compound methyl ester in a mixture of methanol and a 1M aqueous solution of sodium hydroxide.

  • Stir the solution at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with 1M HCl to pH 2-3.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Quantitative Data:

ParameterValue
Starting Material p-Coumaric Acid
Key Reactions O-Prenylation, Claisen Rearrangement, Hydrolysis
Reported Purity >95%

Purification of this compound

Purification of this compound is crucial to obtain a high-purity product for research applications. The following protocols describe flash column chromatography and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods.

Flash Column Chromatography

This technique is suitable for the initial purification of crude this compound.

Protocol:

  • Column Preparation: Pack a glass column with silica gel in a slurry of the initial mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the top of the silica gel bed.

  • Elution: Elute the column with a gradient of chloroform (CHCl₃) and acetone. A typical gradient starts with 100% CHCl₃ and gradually increases the acetone concentration to 20%.[1]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

For obtaining high-purity this compound, a semi-preparative RP-HPLC method is recommended.

Protocol:

  • Column: A C18 reversed-phase column is suitable for this separation.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • Start with 35% B for 2 minutes.

    • Linearly increase to 80% B over 20 minutes.

    • Linearly increase to 95% B over 5 minutes and hold for 3 minutes.

    • Return to 35% B and equilibrate for 2 minutes before the next injection.[1]

  • Flow Rate: A typical flow rate for a semi-preparative column is in the range of 2-5 mL/min.

  • Detection: Monitor the elution at a wavelength of 320 nm.

  • Fraction Collection and Processing: Collect the peak corresponding to this compound and remove the solvents by lyophilization or evaporation under reduced pressure.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons, the vinyl protons of the acrylic acid moiety, the prenyl group protons, and the hydroxyl proton.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carboxylic acid carbon, the aromatic carbons, the vinyl carbons, and the carbons of the prenyl group.

Note: Specific, experimentally verified ¹H and ¹³C NMR data for this compound were not available in the searched literature. The expected chemical shifts can be predicted based on the structure and comparison with similar compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands:

  • A broad band in the region of 3400-2500 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid and phenolic hydroxyl groups.

  • A sharp peak around 1700-1680 cm⁻¹ due to the C=O stretching of the carboxylic acid.

  • Bands in the 1640-1600 cm⁻¹ region corresponding to C=C stretching of the aromatic ring and the vinyl group.

  • Peaks in the 1300-1200 cm⁻¹ region for C-O stretching.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is a suitable technique for the analysis of this compound. The deprotonated molecule [M-H]⁻ is expected at an m/z of 231.[1]

Visualizations

Synthesis Pathways

drupanin_synthesis cluster_total Total Synthesis cluster_semi Semi-Synthesis p-Coumaric Acid p-Coumaric Acid O-Prenylated Intermediate O-Prenylated Intermediate p-Coumaric Acid->O-Prenylated Intermediate O-Prenylation This compound This compound O-Prenylated Intermediate->this compound Claisen Rearrangement & Hydrolysis Baccharin Baccharin Drupanin_semi This compound Baccharin->Drupanin_semi Alkaline Hydrolysis drupanin_purification Crude this compound Crude this compound Flash Column Chromatography Flash Column Chromatography Crude this compound->Flash Column Chromatography Partially Purified this compound Partially Purified this compound Flash Column Chromatography->Partially Purified this compound RP-HPLC Reverse-Phase HPLC Partially Purified this compound->RP-HPLC Pure this compound (>98%) Pure this compound (>98%) RP-HPLC->Pure this compound (>98%) Characterization Characterization Pure this compound (>98%)->Characterization NMR, MS, FTIR

References

Application Note: Quantification of Drupanin in Propolis Extract using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of drupanin in propolis extracts using High-Performance Liquid Chromatography (HPLC) with UV detection. Propolis, a resinous substance collected by honeybees, is a rich source of bioactive phenolic compounds, including this compound, which is of interest for its potential pharmacological properties. The described methodology is based on established and validated procedures for the analysis of phenolic compounds in propolis and its botanical source, Baccharis dracunculifolia. This document includes a comprehensive experimental protocol, data presentation for this compound content, and a visual workflow to guide researchers through the process.

Introduction

Propolis is a complex natural product renowned for its diverse biological activities, which are largely attributed to its rich composition of phenolic compounds. This compound, a prenylated p-coumaric acid derivative, is a significant constituent of certain types of propolis, particularly Brazilian green propolis, which is primarily derived from the plant Baccharis dracunculifolia. The quantification of this compound is crucial for the quality control and standardization of propolis extracts and for research into its pharmacological potential. High-Performance Liquid Chromatography (HPLC) is a robust and reliable analytical technique for the separation, identification, and quantification of this compound and other phenolic compounds in complex matrices like propolis extracts.

Experimental Protocols

This section details the necessary steps for the quantification of this compound in propolis extracts, from sample preparation to HPLC analysis and method validation.

Materials and Reagents
  • Propolis raw material or extract

  • This compound analytical standard (purity ≥95%)

  • Ethanol (90% and 70%, HPLC grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • Veratraldehyde (internal standard, optional)

  • Syringe filters (0.45 µm, PTFE or nylon)

Sample Preparation: Ethanolic Extraction of Propolis
  • Grinding: Grind raw propolis into a fine powder.

  • Extraction: Macerate 1 g of powdered propolis with 10 mL of 90% ethanol.

  • Agitation: Agitate the mixture for 24 hours at room temperature, protected from light.

  • Filtration: Filter the extract through a suitable filter paper.

  • Evaporation: Evaporate the solvent from the filtrate under reduced pressure at 40°C to obtain the dry ethanolic extract of propolis (EEP).

  • Storage: Store the dried extract at -20°C until analysis.

Preparation of Standard and Sample Solutions for HPLC
  • Standard Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 20 to 800 µg/mL.[1][2]

  • Internal Standard (Optional): If using an internal standard, prepare a stock solution of veratraldehyde in methanol. Add a consistent amount to all standard and sample solutions.

  • Sample Solution: Dissolve a known amount of the dry propolis extract (e.g., 10 mg) in a specific volume of methanol (e.g., 10 mL).

  • Filtration: Filter all standard and sample solutions through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC-UV Chromatographic Conditions

The following HPLC conditions are recommended for the analysis of this compound in propolis extract.

ParameterRecommended Conditions
HPLC System A system equipped with a pump, autosampler, column oven, and UV/DAD detector.
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]
Mobile Phase A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (methanol or acetonitrile).
Gradient Elution A non-linear gradient can be optimized for better separation. A starting point could be a linear gradient from 15% to 70% B over 45 minutes.
Flow Rate 1.0 mL/min.
Column Temperature 30°C.
Injection Volume 10-20 µL.
Detection Wavelength 280 nm.[1][2]
Method Validation

To ensure the reliability of the quantification results, the analytical method should be validated according to international guidelines (e.g., ICH). Key validation parameters include:

  • Linearity: Assessed by injecting a series of standard solutions and plotting the peak area against the concentration. The correlation coefficient (r²) should be >0.99.

  • Precision: Determined by repeated injections of the same sample (repeatability) and on different days (intermediate precision). The relative standard deviation (RSD) should be <5%.

  • Accuracy: Evaluated through recovery studies by spiking a known amount of this compound standard into a propolis extract sample. Recoveries in the range of 80-120% are generally acceptable.[1][2]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is typically assessed by comparing the chromatograms of the sample with and without the standard and by checking for peak purity using a DAD detector.

Data Presentation

The concentration of this compound in propolis extracts can vary depending on the geographical origin, botanical source, and extraction method. The following table summarizes some reported values for this compound content in different propolis preparations.

Propolis Extract TypeThis compound Content (mg/g of extract)Reference
Powdered spray-dried extract (PSDE) of Brazilian green propolis~22.5Berretta et al.
Microencapsulated propolis extract (MPE) of Brazilian green propolis~15.0Berretta et al.
Baccharis dracunculifolia hydroalcoholic extractPresent, but not explicitly quantified in mg/gde Sousa et al.[1][2]
Summer-collected propolis from Southern BrazilIdentified as a key componentTomazzoli et al.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound in propolis extract using HPLC.

HPLC_Workflow cluster_SamplePrep Sample Preparation cluster_SolutionPrep Solution Preparation cluster_HPLC HPLC Analysis cluster_DataAnalysis Data Analysis Propolis Raw Propolis Grinding Grinding Propolis->Grinding Extraction Ethanolic Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation EEP Dry Propolis Extract (EEP) Evaporation->EEP Sample Dissolve EEP EEP->Sample Standard This compound Standard Stock Prepare Stock Solution Standard->Stock Calibration Prepare Calibration Curve Standards Stock->Calibration Filter_Solutions Filter all Solutions (0.45 µm) Calibration->Filter_Solutions Sample->Filter_Solutions Injection Inject into HPLC System Filter_Solutions->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Peak_ID Peak Identification (Retention Time) Chromatogram->Peak_ID Peak_Integration Peak Area Integration Peak_ID->Peak_Integration Quantification Quantify this compound Concentration Peak_Integration->Quantification Calibration_Curve Construct Calibration Curve Calibration_Curve->Quantification

Caption: Experimental workflow for this compound quantification.

Conclusion

The presented HPLC method provides a reliable and reproducible approach for the quantification of this compound in propolis extracts. Adherence to the detailed protocol and proper method validation are essential for obtaining accurate and precise results. This application note serves as a valuable resource for researchers and professionals involved in the quality control of propolis-based products and the investigation of their bioactive constituents.

References

Investigating the Cytotoxic Effects of Drupanin: Application Notes and Protocols for Cell Culture-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release:

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive set of application notes and detailed protocols for investigating the cytotoxic properties of Drupanin, a natural compound found in propolis. These guidelines provide a standardized framework for assessing this compound's potential as an anti-cancer agent by outlining key in vitro assays and data presentation standards.

This compound, a prenylated phenylpropanoid, has garnered interest in the scientific community for its potential therapeutic activities, including its cytotoxic effects on cancer cells. The following protocols and application notes are designed to facilitate the systematic evaluation of this compound's mechanism of action and to ensure the generation of reproducible and comparable data.

Data Presentation: Summarized Quantitative Analysis

To facilitate a clear comparison of this compound's cytotoxic and pro-apoptotic effects, all quantitative data should be summarized in structured tables. While comprehensive data for this compound is still emerging, the following tables provide a template for data presentation. For illustrative purposes, data for a closely related and well-studied propolis derivative, Artepillin C, is included and clearly noted. It is crucial to generate and report specific data for this compound to accurately assess its therapeutic potential.

Table 1: Cytotoxicity of this compound Derivative (Compound 6e) Against Human Cancer Cell Line

CompoundCell LineAssayIC50 (µM)Citation
This compound Derivative (6e)MCF-7 (Breast Cancer)Proliferation Assay9.6 ± 3

Table 2: Effect of Artepillin C on Apoptosis of LNCaP Cells (Illustrative Example)

TreatmentConcentrationApoptotic Cells (%)Citation
Control-Baseline[1]
Artepillin C50 µMData not available[1]
Artepillin C + TRAIL50 µM + 100 ng/mL58.0 ± 1.1[1]
Artepillin C + TRAIL100 µM + 100 ng/mL67.2 ± 1.5[1]

Table 3: Caspase-3 Activation by Propolin C in Melanoma Cells (Illustrative Example)

TreatmentConcentrationFold Increase in Caspase-3 ActivityCitation
Control-1.0[2]
Propolin C8.5 µM (IC50)Data not available[2]

Table 4: PARP Cleavage Induced by Staurosporine in HeLa Cells (Illustrative Example)

TreatmentConcentrationCleaved PARP / Total PARP RatioCitation
Control-Baseline[3]
Staurosporine300 nM (1 hr)~0.2[3]
Staurosporine300 nM (4 hr)~0.8[3]

Experimental Protocols

The following are detailed protocols for essential assays to characterize the cytotoxic and apoptotic effects of this compound.

Cell Viability Assessment: MTT Assay

This protocol determines the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Following treatment with this compound, harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • Treated and control cell lysates

  • Caspase-3 colorimetric or fluorometric assay kit (containing a caspase-3 substrate like DEVD-pNA or DEVD-AMC)

  • Microplate reader

Procedure:

  • Cell Lysis: After this compound treatment, lyse the cells according to the kit manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA).

  • Assay Reaction: In a 96-well plate, mix equal amounts of protein from each lysate with the reaction buffer and the caspase-3 substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • Data Analysis: Calculate the fold increase in caspase-3 activity in this compound-treated samples compared to the untreated control.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify key proteins involved in apoptosis, such as cleaved PARP and caspases.

Materials:

  • Treated and control cell lysates

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-caspase-3, anti-caspase-8, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Prepare protein lysates from treated and control cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow and the key signaling pathways potentially involved in this compound-induced cytotoxicity.

G cluster_workflow Experimental Workflow for this compound Cytotoxicity cluster_assays Cytotoxicity & Apoptosis Assays start Select Cancer Cell Lines culture Cell Culture & Seeding start->culture treat This compound Treatment (Dose-Response & Time-Course) culture->treat mtt MTT Assay (Cell Viability) treat->mtt annexin Annexin V/PI Staining (Apoptosis Detection) treat->annexin caspase Caspase-3 Activity Assay treat->caspase wb Western Blot (Apoptosis Markers) treat->wb data Data Analysis (IC50, % Apoptosis, etc.) mtt->data annexin->data caspase->data wb->data end Conclusion data->end

Caption: Experimental workflow for investigating this compound's cytotoxicity.

G cluster_trail TRAIL-Mediated Apoptosis Pathway This compound This compound TRAILR TRAIL-R1 (DR4) / TRAIL-R2 (DR5) This compound->TRAILR Upregulates DISC DISC Formation (FADD, Pro-caspase-8) TRAILR->DISC TRAIL Binding Casp8 Activated Caspase-8 DISC->Casp8 Casp3 Activated Caspase-3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound may induce apoptosis via the TRAIL signaling pathway.

G cluster_fas Fas-Mediated Apoptosis Pathway This compound This compound FasL FasL This compound->FasL Potentially Upregulates FasR Fas Receptor FasL->FasR Binds DISC DISC Formation (FADD, Pro-caspase-8) FasR->DISC Casp8 Activated Caspase-8 DISC->Casp8 Casp3 Activated Caspase-3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential involvement of the FasL/Fas pathway in this compound's action.

These protocols and guidelines are intended to serve as a starting point for researchers. Optimization of cell densities, incubation times, and this compound concentrations may be necessary for specific cell lines and experimental conditions. The systematic application of these methods will contribute to a clearer understanding of this compound's cytotoxic potential and its underlying molecular mechanisms.

References

Preparation of Drupanin Stock Solutions for In Vitro Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drupanin is a naturally occurring prenylated cinnamic acid derivative found in sources such as Brazilian green propolis.[1] As a member of this class of compounds, this compound exhibits various biological activities and is of interest to researchers in fields such as pharmacology and drug discovery. Accurate and reproducible in vitro experiments rely on the correct preparation of stock solutions of test compounds. This document provides detailed application notes and protocols for the preparation of this compound stock solutions to ensure consistency and reliability in experimental outcomes.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is provided in the table below. Understanding these properties is crucial for proper handling and storage.

PropertyValueSource
Molecular Formula C₁₄H₁₆O₃[2]
Molecular Weight 232.27 g/mol [2]
IUPAC Name (E)-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-enoic acid[2]
CAS Number 53755-58-1[2]

Solubility of this compound and Structurally Related Compounds

CompoundSolventSolubilitySource
p-Coumaric acid DMSO~15 mg/mL[3]
Ethanol~10 mg/mL[3]
Dimethyl formamide (DMF)~20 mg/mL[3]
Cinnamic acid DMSO29 mg/mL (195.73 mM)[4]
Ethanol29 mg/mL (195.73 mM)[4]
Artepillin C Methanol5.0 mg/mL[5]

Based on this data, Dimethyl sulfoxide (DMSO) and ethanol are recommended as suitable solvents for preparing this compound stock solutions. DMSO generally offers higher solubility for this class of compounds.

Recommended Protocol for this compound Stock Solution Preparation

This protocol provides a general guideline for preparing a 10 mM stock solution of this compound in DMSO. Researchers should adjust concentrations based on their specific experimental needs and the determined solubility of their specific batch of this compound.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Water bath or sonicator

Procedure:

  • Pre-weighing Preparation: Before handling this compound, ensure the analytical balance is calibrated and located in a draft-free area. Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Weighing this compound: Carefully weigh the desired amount of this compound powder. For a 10 mM stock solution, the required mass can be calculated using the following formula: Mass (mg) = Desired Volume (mL) x 10 mM x 232.27 g/mol / 1000 For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.32 mg of this compound.

  • Dissolving in DMSO:

    • Transfer the weighed this compound to a sterile microcentrifuge tube or vial.

    • Add the calculated volume of DMSO to the tube.

    • Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

  • Ensuring Complete Dissolution: Visually inspect the solution for any undissolved particles. If particulates remain, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.

  • Sterilization (Optional but Recommended): For cell-based assays, it is advisable to sterilize the stock solution. This can be achieved by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[6]

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term stability. A common recommendation for similar compounds is storage at -20°C for up to 1 year or -80°C for up to 2 years.[6]

Workflow for Preparing this compound Stock Solution:

G start Start weigh Weigh this compound Powder start->weigh add_dmso Add DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex check_sol Check for Complete Dissolution vortex->check_sol heat_sonicate Gentle Warming / Sonication check_sol->heat_sonicate No filter Filter Sterilize (0.22 µm) check_sol->filter Yes heat_sonicate->vortex aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store end End store->end G TRPA1 TRPA1 Channel (Closed) TRPA1_open TRPA1 Channel (Open) Ca_influx Ca²⁺ Influx TRPA1_open->Ca_influx Na_influx Na⁺ Influx TRPA1_open->Na_influx This compound This compound This compound->TRPA1 binds & activates Signaling Downstream Signaling Cascade Ca_influx->Signaling Depolarization Membrane Depolarization Na_influx->Depolarization Depolarization->Signaling Response Cellular Response Signaling->Response

References

Investigating the Anti-inflammatory Effects of Drupanin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drupanin, a natural mono-prenylated p-coumaric acid derivative found in Brazilian green propolis, has demonstrated notable anti-inflammatory properties. This document provides a comprehensive overview of the current understanding of this compound's anti-inflammatory effects, supported by available preclinical data. Detailed protocols for key in vitro and in vivo experiments are outlined to facilitate further research and drug development efforts. The application notes also include visualizations of the putative signaling pathways and experimental workflows to provide a clear and concise guide for investigating the therapeutic potential of this compound.

Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation is a key driver of numerous diseases. Natural products are a promising source of novel anti-inflammatory agents with potentially fewer side effects than traditional therapies. This compound (3-prenyl-4-hydroxycinnamic acid) is a significant constituent of Brazilian green propolis, a substance long used in folk medicine for its medicinal properties.[1] Emerging evidence suggests that this compound contributes to the anti-inflammatory profile of propolis, making it a compound of interest for therapeutic development. This document summarizes the key findings and provides detailed methodologies for its further investigation.

Data Presentation

In Vivo Anti-inflammatory Activity of this compound

The primary in vivo evidence for this compound's anti-inflammatory effect comes from a gastroprotective model, where inflammation is a key component of ulcer pathogenesis.

Model Compound Dose Route of Administration Effect Key Inflammatory Marker
Ethanol/HCl-induced gastric ulcer in miceThis compound0.3 mg/kgOral (p.o.)Significant gastroprotectionReduction in Myeloperoxidase (MPO) activity[1]

Myeloperoxidase (MPO) is an enzyme stored in the azurophilic granules of neutrophils and is released during inflammation. Its activity is a well-established quantitative index of neutrophil infiltration into tissues.

Signaling Pathways and Experimental Workflows

Putative Anti-inflammatory Signaling Pathway of this compound

Based on the general mechanisms of other phenolic anti-inflammatory compounds and the known involvement of NF-κB and MAPK pathways in inflammation, the following signaling pathway is proposed for this compound. Further experimental validation is required.

Drupanin_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway Activates IKK IKK Complex TLR4->IKK This compound This compound This compound->MAPK_pathway Inhibits? This compound->IKK Inhibits? IκBα IκBα IKK->IκBα Phosphorylates & Degrades p65_p50 NF-κB (p65/p50) p65_p50_nuc NF-κB (p65/p50) p65_p50->p65_p50_nuc Translocates DNA DNA p65_p50_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Pro_inflammatory_genes Transcription

Caption: Putative mechanism of this compound's anti-inflammatory action.

Experimental Workflow for In Vitro Anti-inflammatory Assessment

experimental_workflow cluster_assays 4. Assess Inflammatory Markers start Start: Culture Macrophages (e.g., RAW 264.7) cell_viability 1. Cell Viability Assay (MTT) Determine non-toxic concentrations of this compound start->cell_viability pre_treatment 2. Pre-treat cells with this compound cell_viability->pre_treatment stimulation 3. Induce Inflammation (e.g., with Lipopolysaccharide - LPS) pre_treatment->stimulation no_assay Nitric Oxide (NO) Assay (Griess Reagent) stimulation->no_assay cytokine_assay Cytokine Measurement (ELISA for TNF-α, IL-6) stimulation->cytokine_assay western_blot Western Blot Analysis (NF-κB & MAPK pathways) stimulation->western_blot end End: Analyze Data & Determine Efficacy no_assay->end cytokine_assay->end western_blot->end

Caption: Workflow for in vitro evaluation of this compound.

Experimental Protocols

Cell Culture and Viability Assay

Objective: To determine the non-cytotoxic concentration range of this compound for subsequent experiments.

  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Prepare various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) in culture medium.

    • Replace the old medium with the medium containing different concentrations of this compound and incubate for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Nitric Oxide (NO) Production Assay

Objective: To quantify the inhibitory effect of this compound on NO production in LPS-stimulated macrophages.

  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • Collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Use a sodium nitrite standard curve to determine the nitrite concentration.

    • Calculate the percentage inhibition of NO production compared to the LPS-only treated group.

Cytokine Measurement by ELISA

Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines TNF-α and IL-6.

  • Protocol:

    • Seed RAW 264.7 cells and treat with this compound and LPS as described in the NO production assay.

    • Collect the cell culture supernatant after 24 hours of stimulation.

    • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

    • Calculate the percentage reduction in cytokine secretion compared to the LPS-only treated group.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

Objective: To investigate the effect of this compound on the activation of key inflammatory signaling proteins.

  • Protocol:

    • Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.

    • Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a shorter duration (e.g., 15-60 minutes, to capture phosphorylation events).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key primary antibodies include:

      • Phospho-p65 (Ser536)

      • Total p65

      • Phospho-IκBα (Ser32)

      • Total IκBα

      • Phospho-p38 MAPK (Thr180/Tyr182)

      • Total p38 MAPK

      • Phospho-JNK (Thr183/Tyr185)

      • Total JNK

      • Phospho-ERK1/2 (Thr202/Tyr204)

      • Total ERK1/2

      • β-actin (as a loading control)

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software.

Conclusion

The available data, particularly the in vivo reduction of MPO activity, strongly suggests that this compound possesses anti-inflammatory properties. The provided protocols offer a robust framework for researchers to further elucidate the mechanisms of action, including its effects on nitric oxide and pro-inflammatory cytokine production, and its modulation of the NF-κB and MAPK signaling pathways. Further in-depth investigation is warranted to fully understand the therapeutic potential of this compound as a novel anti-inflammatory agent.

References

Application Notes and Protocols: The Effect of Drupanin on TRPA1 Channel Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel predominantly expressed in sensory neurons. It functions as a crucial sensor for a wide array of noxious stimuli, including environmental irritants, inflammatory agents, and temperature changes. Activation of TRPA1 is implicated in various physiological and pathophysiological processes, such as pain, inflammation, and respiratory conditions, making it a significant target for drug discovery and development.

Drupanin, a naturally occurring prenylated cinnamic acid derivative found in plants like Baccharis polyphylla and Petasites formosanus, has been investigated for its potential to modulate TRPA1 channel activity. This document provides detailed application notes on the effects of this compound and its structural analogs on TRPA1 activation, along with comprehensive protocols for relevant experimental assays.

Data Presentation: Quantitative Effects of Cinnamic Acid Derivatives on hTRPA1 Activation

The following table summarizes the quantitative data on the activation of human TRPA1 (hTRPA1) channels by this compound and its structurally related cinnamic acid derivatives. The data is derived from studies utilizing calcium imaging and plate reader-based assays in hTRPA1-expressing Flp-In 293 cells.

CompoundChemical StructureEffect on hTRPA1EC50 Value (µM)Reference
This compound 4-hydroxy-3-prenylcinnamic acidSlight ActivationNot Determined[1]
Artepillin C 3,5-diprenyl-4-hydroxycinnamic acidStrong Activation1.8[1]
Baccharin 3-prenyl-4-(2',3'-dihydroxy-3'-methylbutoxy)cinnamic acidStrong Activation15.5[1]
p-Coumaric Acid 4-hydroxycinnamic acidNo Activation-[1]
Allyl isothiocyanate (AITC) A typical TRPA1 agonistStrong Activation6.2[1]

Signaling Pathway

The activation of the TRPA1 channel by electrophilic compounds, such as cinnamic acid derivatives, is believed to occur through the covalent modification of cysteine residues located in the N-terminal region of the channel protein. This modification induces a conformational change, leading to channel opening and subsequent influx of cations, primarily Ca²⁺ and Na⁺. The rise in intracellular Ca²⁺ concentration triggers downstream signaling events.

TRPA1_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound / Cinnamic Acid Derivative TRPA1 TRPA1 Channel (Closed) This compound->TRPA1 Binds to Cysteine N-Terminal Cysteine Residues This compound->Cysteine Covalent Modification TRPA1->Cysteine Exposes TRPA1_open TRPA1 Channel (Open) Ca_influx Ca²⁺ Influx TRPA1_open->Ca_influx Allows Cysteine->TRPA1_open Induces Conformational Change Signaling Downstream Signaling Ca_influx->Signaling Initiates

TRPA1 activation by electrophilic compounds.

Experimental Protocols

Calcium Imaging Assay for TRPA1 Activation

This protocol details the methodology for assessing TRPA1 channel activation by measuring changes in intracellular calcium concentration using a fluorescent indicator.

Experimental Workflow:

Calcium imaging assay workflow.

Materials:

  • hTRPA1-expressing Flp-In 293 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Poly-D-lysine coated 96-well black-wall, clear-bottom plates

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound and other test compounds

  • Fluorescence microplate reader or a fluorescence microscope equipped with a camera

Protocol:

  • Cell Culture and Seeding:

    • Culture hTRPA1-expressing Flp-In 293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed the cells into poly-D-lysine coated 96-well plates at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Dye Loading:

    • Prepare a loading buffer containing 4 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.

    • Remove the culture medium from the wells and wash once with HBSS.

    • Add 100 µL of the loading buffer to each well and incubate for 60 minutes at 37°C.

  • Washing:

    • Remove the loading buffer and wash the cells three times with HBSS to remove any extracellular dye.

    • After the final wash, add 100 µL of HBSS to each well.

  • Compound Addition and Measurement:

    • Place the plate in a fluorescence microplate reader or on a fluorescence microscope.

    • Record the baseline fluorescence for 2 minutes.

    • Add 20 µL of the test compound (e.g., this compound at various concentrations) or vehicle control to the respective wells.

    • Immediately start recording the fluorescence intensity every 5 seconds for at least 5 minutes.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F) after compound addition (ΔF = F - F₀).

    • Normalize the response by dividing ΔF by F₀ (ΔF/F₀).

    • Plot the normalized fluorescence against the compound concentration to generate dose-response curves and determine EC₅₀ values where applicable.

Electrophysiology Assay (Whole-Cell Patch-Clamp)

This protocol provides a method for directly measuring the ion currents through TRPA1 channels upon activation by this compound.

Experimental Workflow:

References

Troubleshooting & Optimization

Technical Support Center: Drupanin & Metabolites Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential assay interference from Drupanin and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a prenylated derivative of p-coumaric acid found in sources like Brazilian green propolis.[1][2][3] It has been reported to exhibit several biological activities, including gastroprotective effects, activation of the TRPA1 channel, and potential anti-cancer properties.[1][4][5][6][7]

Q2: What are the known metabolites of this compound?

In vivo, this compound can be metabolized through phase II conjugation to form this compound sulfate and glucuronide.[4] Hydroxylated forms of this compound have also been detected.[4] When designing experiments, it is crucial to consider the potential for these metabolites to be present and to interfere with assays.

Q3: What are the common types of assay interference that could be caused by small molecules like this compound?

Small molecules can interfere with biological assays through various mechanisms, leading to false-positive or false-negative results.[8][9][10] Common interference mechanisms include:

  • Colloidal Aggregation: At certain concentrations, poorly soluble compounds can form aggregates that non-specifically sequester and inhibit proteins.[8][10][11]

  • Chemical Reactivity: Electrophilic compounds can covalently modify proteins or other assay components, leading to altered activity.[12][13]

  • Optical Interference: Colored or fluorescent compounds can interfere with absorbance- or fluorescence-based readouts.[14]

  • Redox Activity: Compounds that can undergo redox cycling may produce reactive oxygen species that disrupt assay components.[13]

  • Chelation: Compounds that chelate metal ions can interfere with the function of metalloenzymes.[10]

Troubleshooting Guides

Issue 1: Inconsistent results or poor dose-response curves in biochemical assays.

This could be indicative of non-specific assay interference. The following workflow can help diagnose the issue.

G A Inconsistent Results or Poor Dose-Response B Perform Serial Dilution Experiment A->B C Does activity decrease non-linearly with dilution? B->C D Potential Colloidal Aggregation or other non-specific effects C->D Yes I Activity is likely specific C->I No E Add non-ionic detergent (e.g., 0.01% Triton X-100) D->E F Is activity attenuated? E->F G Likely due to aggregation F->G Yes H Investigate other interference mechanisms F->H No

Caption: Troubleshooting workflow for inconsistent assay results.

Experimental Protocol: Serial Dilution and Detergent Addition

  • Serial Dilution:

    • Prepare a stock solution of this compound or its metabolite in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in the assay buffer. A common starting point is a 1:2 or 1:3 dilution series.

    • Run the assay with each dilution.

    • Interpretation: True inhibitors will typically show a classic sigmoidal dose-response curve. A steep, non-linear drop-off in activity with dilution may suggest aggregation.[15][16]

  • Detergent Addition:

    • If aggregation is suspected, repeat the assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20).[17]

    • Interpretation: If the apparent activity of this compound is significantly reduced in the presence of detergent, it is highly likely that the initial observation was due to colloidal aggregation.[17]

Issue 2: Suspected covalent modification of the target protein.

This compound, as a phenolic compound, has the potential to be reactive under certain conditions.

Experimental Protocol: Thiol Reactivity Counter-Screen

This protocol helps to identify compounds that may react with cysteine residues on proteins.

  • Reagents:

    • Dithiothreitol (DTT) or other reducing agents.[12]

    • Assay buffer with and without the reducing agent.

  • Procedure:

    • Perform the assay in the presence and absence of a high concentration of DTT (e.g., 1 mM).[12]

    • Pre-incubate the target protein with this compound for a period (e.g., 30 minutes) before adding other assay components and measure activity.

    • Interpretation: A significant rightward shift in the IC50 value (i.e., decreased potency) in the presence of DTT suggests that this compound may be acting as a thiol-reactive compound.[12]

Issue 3: Interference in fluorescence-based assays.

This compound's chemical structure may lead to intrinsic fluorescence or quenching of the assay signal.

Experimental Protocol: Fluorescence Interference Check

  • Procedure:

    • Prepare a solution of this compound at the highest concentration used in the assay in the assay buffer.

    • Measure the fluorescence of this solution at the excitation and emission wavelengths of the assay fluorophore.

    • Separately, mix this compound with the fluorophore used in the assay and measure the fluorescence.

  • Interpretation:

    • If the this compound solution itself is fluorescent at the assay wavelengths, it will contribute to the background signal.

    • If the fluorescence of the fluorophore is reduced in the presence of this compound, this indicates fluorescence quenching.[13]

Data Summary

The following tables summarize potential interference mechanisms and suggested counter-screens.

Table 1: Potential Interference Mechanisms of this compound and Metabolites

Interference MechanismDescriptionPotential for this compound/Metabolites
Colloidal Aggregation Formation of compound aggregates that non-specifically inhibit proteins.[8]Possible due to the hydrophobic prenyl group.
Chemical Reactivity Covalent modification of target proteins or assay reagents.[12]The phenolic hydroxyl group could potentially be reactive.
Optical Interference Intrinsic color or fluorescence of the compound.[14]Phenolic compounds can have absorbance in the UV range.
Redox Cycling Generation of reactive oxygen species.[13]Possible for phenolic compounds.

Table 2: Recommended Counter-Screens and Troubleshooting Experiments

IssueRecommended ExperimentPurpose
Inconsistent resultsSerial Dilution & Detergent AdditionTo identify non-specific inhibition due to aggregation.[15][17]
Suspected covalent bindingThiol Reactivity Counter-ScreenTo test for reactivity with cysteine residues.[12]
Fluorescence assay anomaliesFluorescence Interference CheckTo detect intrinsic fluorescence or quenching by the compound.[13]
General promiscuityPan-Assay Interference Compounds (PAINS) FilterIn silico analysis to check for substructures known to cause interference.[12]
Confirmation of hitsOrthogonal AssaysUse a different assay format or technology to confirm the biological activity.[15]

Signaling Pathway Considerations

While not directly a form of assay interference, the known biological activities of this compound can confound the interpretation of results in cell-based assays. For example, this compound has been shown to modulate the TRAIL-induced apoptosis pathway.[6]

G cluster_0 This compound's Effect on TRAIL Pathway This compound This compound TRAIL_R TRAIL Receptor This compound->TRAIL_R Sensitizes DISC DISC Formation TRAIL_R->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound sensitizes cancer cells to TRAIL-induced apoptosis.

Researchers should be aware of these on-target effects and design experiments to distinguish them from off-target or non-specific assay interference. The use of appropriate controls, such as inactive analogs of this compound if available, can be highly valuable.

References

Technical Support Center: Improving the Oral Bioavailability of Drupanin in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during animal studies aimed at improving the oral bioavailability of Drupanin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

A1: this compound is a prenylated p-coumaric acid derivative found in Brazilian green propolis. Like many other polyphenolic compounds, this compound is expected to have low aqueous solubility and potentially high first-pass metabolism, which can lead to poor oral bioavailability. This limits its therapeutic potential when administered orally.

Q2: What are the primary strategies to improve the oral bioavailability of this compound?

A2: The main strategies focus on enhancing its solubility and/or protecting it from metabolic degradation. Key approaches include:

  • Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which improve solubilization in the gastrointestinal tract.

  • Nanoparticle Formulations: Encapsulating this compound into nanoparticles can increase its surface area for dissolution and enhance absorption.[1][2][3][4][5][6]

  • Co-administration with Efflux Pump Inhibitors: this compound may be a substrate for efflux transporters like Breast Cancer Resistance Protein (BCRP). Co-administration with a BCRP inhibitor can increase its intestinal absorption.

Q3: Which animal models are suitable for studying the oral bioavailability of this compound?

A3: Rodent models, particularly rats (e.g., Sprague-Dawley or Wistar strains), are commonly used for initial pharmacokinetic studies due to their well-characterized physiology and cost-effectiveness.[7][8][9][10] Mice can also be used. For later-stage studies, larger animal models like beagle dogs may be considered as their gastrointestinal physiology is more comparable to humans.

Q4: What is the likely signaling pathway modulated by this compound, given its potential anticancer activity?

A4: As a phenolic compound with reported antitumor properties, this compound and similar p-coumaric acid derivatives may exert their effects through the modulation of key cellular signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[11][12][13][14][15][16][17][18][19][20][21][22] Natural products, including polyphenols, are known to inhibit this pathway.[11][12][14][15][17]

Troubleshooting Guides

Issue 1: Low and Variable this compound Plasma Concentrations After Oral Administration
Potential Cause Troubleshooting Step
Poor aqueous solubility of this compound. Formulate this compound using a solubility-enhancing technique such as a Self-Emulsifying Drug Delivery System (SEDDS) or a nanoparticle formulation.
Degradation in the gastrointestinal (GI) tract. Encapsulate this compound in a protective carrier system like nanoparticles to shield it from the harsh GI environment.
Efflux by intestinal transporters (e.g., BCRP). Co-administer this compound with a known BCRP inhibitor, such as Ko143 or Elacridar.
High first-pass metabolism. Consider formulations that promote lymphatic uptake (e.g., lipid-based systems) to bypass the liver.
Improper oral gavage technique. Review and refine the oral gavage procedure to ensure the full dose is delivered to the stomach. Consider using sucrose-coated gavage needles to reduce animal stress.[23]
Issue 2: Difficulty in Formulating a Stable this compound SEDDS
Potential Cause Troubleshooting Step
Phase separation or precipitation of this compound. Screen a wider range of oils, surfactants, and co-surfactants to find a combination with higher solubilizing capacity for this compound.
Formation of large or unstable emulsion droplets. Adjust the ratio of oil, surfactant, and co-surfactant. Construct a pseudo-ternary phase diagram to identify the optimal self-emulsifying region.
Inconsistent results between batches. Ensure precise measurement and thorough mixing of all components. Control for temperature and humidity during formulation.
Issue 3: Challenges with Nanoparticle Formulation and Characterization
Potential Cause Troubleshooting Step
Low encapsulation efficiency. Modify the formulation parameters, such as the polymer or lipid concentration, and the drug-to-carrier ratio.
Wide particle size distribution (high polydispersity index). Optimize the preparation method (e.g., homogenization speed, sonication time) to achieve a more uniform particle size.
Particle aggregation. Incorporate a stabilizer in the formulation or adjust the surface charge of the nanoparticles to increase repulsive forces.
In vivo instability. Evaluate the stability of the nanoparticles in simulated gastric and intestinal fluids before proceeding to animal studies.

Data Presentation

Table 1: Representative Pharmacokinetic Data for p-Coumaric Acid in Rats Following Oral Administration

Parameter p-Coumaric Acid Monomer p-Coumaric Acid in Freeze-Dried Red Wine
Dose (mg/kg) 5050
Cmax (µg/mL) 3.5 ± 0.44.2 ± 0.5
Tmax (min) 6.0 ± 0.815.0 ± 2.1
AUC (µg·min/mL) 130 ± 14195 ± 22
Relative Bioavailability (%) 100~150
Data adapted from studies on p-coumaric acid, a structurally related compound, to provide a representative example.[7][8]

Table 2: Expected Improvement in Oral Bioavailability of a Lipophilic Compound (like this compound) with Advanced Formulations in Animal Models

Formulation Fold Increase in Cmax (vs. Suspension) Fold Increase in AUC (vs. Suspension)
SEDDS 2.6x2.2x
Nanoparticle Formulation 3-8x2-8x
Data represents typical improvements seen for poorly soluble flavonoids and polyphenols in animal studies.[3][24][25]

Experimental Protocols

Protocol 1: Preparation of a this compound-Loaded Self-Emulsifying Drug Delivery System (SEDDS)
  • Screening of Excipients:

    • Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafac lipophile WL 1349), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400).

    • Select the oil, surfactant, and co-surfactant that exhibit the highest solubility for this compound.

  • Construction of Pseudo-Ternary Phase Diagram:

    • Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios (e.g., 1:9 to 9:1).

    • Titrate each mixture with water and observe the formation of emulsions.

    • Identify the self-emulsifying region that forms clear or slightly bluish, stable nanoemulsions.

  • Preparation of this compound-Loaded SEDDS:

    • Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.

    • Dissolve this compound in this mixture with gentle heating and vortexing to form a homogenous pre-concentrate.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the emulsion upon dilution in water.

    • Assess the self-emulsification time and efficiency.

Protocol 2: Formulation of this compound-Loaded Polymeric Nanoparticles
  • Preparation of Nanoparticles (Emulsion-Solvent Evaporation Method):

    • Dissolve this compound and a biodegradable polymer (e.g., PLGA) in an organic solvent (e.g., ethyl acetate).

    • Prepare an aqueous phase containing a stabilizer (e.g., polyvinyl alcohol).

    • Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.

    • Evaporate the organic solvent under reduced pressure to allow the formation of solid nanoparticles.

  • Purification and Lyophilization:

    • Centrifuge the nanoparticle suspension to remove un-encapsulated this compound and excess surfactant.

    • Wash the nanoparticle pellet with deionized water and resuspend.

    • Lyophilize the purified nanoparticle suspension to obtain a dry powder for storage and administration.

  • Characterization:

    • Determine the particle size, PDI, and zeta potential.

    • Calculate the encapsulation efficiency and drug loading.

    • Assess the in vitro release profile of this compound from the nanoparticles.

Protocol 3: In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimatization and Grouping:

    • Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week.

    • Divide the rats into groups (n=6 per group), e.g., this compound suspension, this compound-SEDDS, this compound-nanoparticles.

  • Dosing:

    • Fast the rats overnight before dosing.

    • Administer the respective formulations orally via gavage at a predetermined dose of this compound.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or saphenous vein) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Collect blood into heparinized tubes and centrifuge to obtain plasma.

  • Sample Analysis:

    • Extract this compound from the plasma samples.

    • Quantify the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and relative bioavailability for each formulation.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_animal_study In Vivo Animal Study cluster_optional Optional Mechanistic Study form_start Start: this compound Powder form_sedds SEDDS Formulation form_start->form_sedds form_np Nanoparticle Formulation form_start->form_np form_susp Crude Suspension (Control) form_start->form_susp form_char Characterization (Size, EE%, Stability) form_sedds->form_char form_np->form_char animal_dosing Oral Dosing (Rats) form_char->animal_dosing animal_blood Blood Sampling (Time Points) animal_dosing->animal_blood bcrp_study Co-administration with BCRP Inhibitor (e.g., Ko143) animal_dosing->bcrp_study animal_analysis LC-MS/MS Analysis animal_blood->animal_analysis animal_pk Pharmacokinetic Analysis (AUC, Cmax) animal_analysis->animal_pk bcrp_study->animal_blood pi3k_akt_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits PTEN PTEN (Inhibitor) PTEN->PIP3 Inhibits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival Promotes This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits logical_relationship cluster_problem Problem cluster_causes Primary Causes cluster_solutions Potential Solutions LowBio Low Oral Bioavailability of this compound Solubility Poor Aqueous Solubility LowBio->Solubility Efflux BCRP Efflux LowBio->Efflux SEDDS SEDDS Formulation Solubility->SEDDS Nano Nanoparticle Formulation Solubility->Nano BCRPi BCRP Inhibitor Co-administration Efflux->BCRPi

References

Technical Support Center: Drupanin Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Drupanin and its degradation products. The information is designed to help identify and characterize these products, ensuring the accuracy and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the study of its degradation products important?

A: this compound is a naturally occurring prenylated p-coumaric acid, a type of phenolic compound found in various plants, including propolis. The study of its degradation products is crucial for several reasons. In drug development, understanding the degradation profile of a compound is essential for assessing its stability, shelf-life, and potential toxicity of its degradants. For researchers studying the biological activities of this compound, it is vital to distinguish between the effects of the parent compound and its degradation products.

Q2: What are the likely degradation pathways for this compound?

A: Based on the chemical structure of this compound (a prenylated p-coumaric acid), several degradation pathways can be anticipated under forced degradation conditions:

  • Hydrolysis: The ester linkage, if present in a formulated product, would be susceptible to hydrolysis, cleaving the molecule. However, this compound itself does not contain an ester group susceptible to simple hydrolysis. The carboxylic acid group can ionize depending on the pH.

  • Oxidation: The phenolic hydroxyl group and the double bond in the acrylic acid side chain are prone to oxidation. This can lead to the formation of quinone-type structures, hydroxylated derivatives, or cleavage of the double bond. The prenyl group is also susceptible to oxidative attack.

  • Photodegradation: Cinnamic acid derivatives are known to undergo cis-trans isomerization upon exposure to UV light. Other photochemical reactions, such as cyclization or oxidation, may also occur. For instance, the related compound Artepillin C can form cyclized products like chromans under heat, and similar reactions could be possible for this compound under photolytic stress.[1]

  • Thermal Degradation: At elevated temperatures, decarboxylation of the acrylic acid side chain is a potential degradation pathway, which could lead to the formation of 4-vinylphenol derivatives.[2]

Q3: What are some potential degradation products of this compound I should look for?

A: While specific degradation products for this compound are not extensively documented in the literature, based on the degradation of similar compounds, you might expect to find:

  • Isomers of this compound: Cis-trans isomers resulting from photodegradation.

  • Oxidation Products: Hydroxylated this compound, quinones, or products resulting from the cleavage of the prenyl group or the acrylic acid side chain.

  • Cyclization Products: Similar to the formation of Culifolin from Artepillin C, intramolecular cyclization involving the prenyl group and the hydroxyl group could occur, especially under thermal or photolytic stress.[1]

  • Decarboxylation Product: A compound corresponding to the loss of CO2 from the carboxylic acid group. For the related p-coumaric acid, this results in 4-vinylphenol.[2]

  • Metabolites: In biological systems, this compound may undergo hydroxylation or conjugation (sulfation, glucuronidation).[3]

Q4: How can I identify unknown peaks in my chromatogram that might be this compound degradation products?

A: Identifying unknown peaks requires a systematic approach:

  • Mass Spectrometry (MS): Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the unknown peaks. This will allow you to propose elemental compositions.

  • Tandem MS (MS/MS): Fragment the ions of the unknown peaks to obtain fragmentation patterns. Compare these patterns with the fragmentation of the this compound standard. Common losses for phenolic compounds include H₂O, CO, and parts of the side chains.

  • Forced Degradation Studies: Analyze samples from forced degradation studies (acid, base, peroxide, heat, light) to see which conditions generate the unknown peak. This can provide clues about the nature of the degradation product.

  • Literature Search: Look for reported degradation products of structurally similar compounds (other prenylated phenolic acids).

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound and its degradation products.

Chromatographic Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor peak shape (tailing or fronting) for this compound or its degradation products. 1. Inappropriate mobile phase pH. 2. Column overload. 3. Secondary interactions with the stationary phase. 4. Column degradation.1. Adjust the mobile phase pH. For acidic compounds like this compound, a lower pH (e.g., with 0.1% formic acid) can improve peak shape. 2. Reduce the injection volume or sample concentration. 3. Use a different column chemistry or add a competing agent to the mobile phase. 4. Replace the column.
Co-elution of this compound and a degradation product. 1. Insufficient chromatographic resolution. 2. Similar polarity of the compounds.1. Optimize the gradient elution profile (slower gradient). 2. Try a different stationary phase (e.g., a phenyl-hexyl column instead of a C18). 3. Adjust the mobile phase composition or temperature.
Appearance of new, unexpected peaks in the chromatogram. 1. Sample degradation during storage or analysis. 2. Contamination of the mobile phase or sample. 3. Carryover from a previous injection.1. Prepare fresh samples and store them under appropriate conditions (e.g., protected from light, low temperature). 2. Use fresh, high-purity solvents and filter the mobile phase. 3. Implement a robust needle wash protocol on the autosampler.
Shifting retention times. 1. Changes in mobile phase composition. 2. Fluctuation in column temperature. 3. Column aging.1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a constant temperature. 3. Equilibrate the column thoroughly before each run and monitor its performance over time.
Mass Spectrometry (MS) Detection Issues
Problem Possible Cause(s) Troubleshooting Steps
Low sensitivity for this compound or its degradation products. 1. Inefficient ionization. 2. Inappropriate MS source parameters. 3. Ion suppression from the matrix.1. Optimize the mobile phase for ESI (e.g., adjust pH, add a small amount of a volatile salt like ammonium formate). 2. Tune the MS source parameters (e.g., capillary voltage, gas flow, temperature). 3. Dilute the sample or use a sample preparation technique to remove interfering matrix components.
Difficulty in interpreting fragmentation patterns. 1. Insufficient fragmentation energy. 2. Complex fragmentation pathways.1. Optimize the collision energy (CID) to obtain a sufficient number of fragment ions. 2. Compare the fragmentation of the unknown with that of the this compound standard and look for common fragments and neutral losses. 3. Consult literature on the fragmentation of similar phenolic compounds.[4]
Inaccurate mass measurements. 1. The mass spectrometer is not properly calibrated. 2. Insufficient signal intensity.1. Calibrate the mass spectrometer regularly using a known standard. 2. Increase the sample concentration or optimize the LC-MS method to improve the signal-to-noise ratio.

Experimental Protocols

Protocol 1: Forced Degradation Studies of this compound

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound standard

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl and 1 M HCl in separate vials.

    • Incubate the vials at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an appropriate amount of NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH in separate vials.

    • Keep the vials at room temperature and analyze at specified time points.

    • Neutralize with an appropriate amount of HCl before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂ and 30% H₂O₂ in separate vials.

    • Keep the vials at room temperature, protected from light, and analyze at specified time points.

  • Thermal Degradation:

    • Place a vial containing the this compound stock solution in a heating block at 80°C.

    • Analyze at specified time points.

  • Photolytic Degradation:

    • Expose a vial containing the this compound stock solution to light in a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • Analyze both samples at specified time points.

Analysis: Analyze all samples by a stability-indicating HPLC method coupled with a photodiode array (PDA) detector and a mass spectrometer.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A system with a gradient pump, autosampler, column oven, and PDA detector.

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Program (example):

    Time (min) %B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: PDA detector at a wavelength where this compound has maximum absorbance (e.g., ~310 nm), and monitor multiple wavelengths to detect degradation products with different chromophores.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Observations

Stress ConditionReagent/ParameterTypical DurationExpected Degradation LevelPotential Degradation Products
Acid Hydrolysis0.1 M - 1 M HCl24 - 48 hours5 - 20%Isomers, products of side-chain modification
Base Hydrolysis0.1 M - 1 M NaOH1 - 24 hours5 - 20%Products of phenolic group reactions, potential salt formation
Oxidation3% - 30% H₂O₂1 - 24 hours10 - 30%Hydroxylated derivatives, quinones, cleavage products
Thermal Stress80°C24 - 72 hours5 - 20%Decarboxylation products, cyclization products
Photochemical StressICH Q1B guidelinesAs per guidelines5 - 20%Cis-trans isomers, cyclization products, photo-oxidation products

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M & 1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M & 1M NaOH, RT) stock->base oxidation Oxidation (3% & 30% H2O2, RT) stock->oxidation thermal Thermal Stress (80°C) stock->thermal photo Photolytic Stress (ICH Q1B) stock->photo hplc Stability-Indicating HPLC-PDA acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc ms LC-MS/MS (Identification) hplc->ms

Caption: Experimental workflow for forced degradation studies of this compound.

signaling_pathway cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Photodegradation Photodegradation This compound->Photodegradation Thermal_Degradation Thermal Degradation This compound->Thermal_Degradation Oxidized_Products Oxidized Products (e.g., Quinones) Oxidation->Oxidized_Products Isomers Isomers Photodegradation->Isomers Cyclized_Products Cyclized Products (e.g., Chromans) Photodegradation->Cyclized_Products Thermal_Degradation->Cyclized_Products Decarboxylated_Products Decarboxylated Products Thermal_Degradation->Decarboxylated_Products

Caption: Potential degradation pathways and products of this compound.

References

HPLC troubleshooting for inaccurate Drupanin quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the accurate quantification of Drupanin using High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during experimentation.

Troubleshooting Guides & FAQs

This section is organized by common problems observed in HPLC analysis that can lead to inaccurate quantification of this compound.

Category 1: Inconsistent Retention Times

Question: Why is the retention time for my this compound peak shifting from one injection to the next?

Answer: Retention time (RT) drift or variability is a common issue that can significantly impact the accuracy of quantification.[1][2] The cause can be related to the HPLC system, the mobile phase, or the column. A systematic approach to identifying the root cause is crucial.

Possible Causes & Solutions

Potential Cause Troubleshooting Steps & Solutions
Column Equilibration Ensure the column is fully equilibrated with the mobile phase before starting the analysis. A typical equilibration requires 10-20 column volumes.[1] If your mobile phase contains additives like ion-pairing reagents, a longer equilibration time may be necessary.[1]
Mobile Phase Composition Inaccuracies in mobile phase preparation can lead to RT shifts. Prepare fresh mobile phase for each analysis and use high-purity solvents.[2][3] For gradient elution, ensure the gradient mixer is functioning correctly.[4]
Flow Rate Fluctuations Inconsistent flow rates from the pump can cause the retention time to vary.[2] Check for leaks in the pump and ensure the pump seals are in good condition. Verify the flow rate using a calibrated flow meter.[4][5]
Temperature Variations Fluctuations in the column temperature can significantly affect retention times.[2] Use a column oven to maintain a stable temperature throughout the analysis.[2][4]
Column Contamination or Aging Over time, the column can become contaminated or the stationary phase can degrade, leading to retention time shifts.[2] Use a guard column and ensure proper sample preparation to minimize contamination.[4] If the column is old or heavily used, consider replacing it.

Experimental Protocol: Diagnosing Retention Time Drift

  • System Suitability Check: Begin by running a system suitability test with a well-characterized standard of this compound. This will help establish a baseline for retention time and peak area.

  • Flow Rate Verification:

    • Disconnect the column and set the pump to deliver the method's flow rate (e.g., 1.0 mL/min).

    • Collect the mobile phase in a 10 mL graduated cylinder for 10 minutes.

    • The collected volume should be 10 mL. A significant deviation indicates a pump issue.

  • Temperature Stability Check:

    • If using a column oven, monitor the temperature display for any fluctuations.

    • Ensure the laboratory environment has a stable ambient temperature, as this can also affect retention times.[2]

  • Mobile Phase Evaluation:

    • Prepare a fresh batch of mobile phase, ensuring accurate measurements of all components.

    • Degas the mobile phase thoroughly to remove any dissolved gases.[3]

    • Re-run the analysis with the fresh mobile phase.

Below is a troubleshooting workflow for retention time variability.

A Inconsistent Retention Time B Check Column Equilibration A->B C Verify Mobile Phase Preparation A->C D Inspect for Leaks A->D E Check Pump Performance A->E F Monitor Column Temperature A->F G Evaluate Column Health A->G H Problem Resolved B->H Sufficient Equilibration C->H Fresh, Degassed Mobile Phase D->H Tightened Fittings, No Leaks E->H Stable Flow Rate F->H Stable Temperature G->H Clean/New Column

Troubleshooting workflow for retention time variability.
Category 2: Baseline Issues

Question: My chromatogram shows a drifting or noisy baseline, which is affecting the integration of the this compound peak. What can I do?

Answer: A stable baseline is critical for accurate quantification. Baseline drift (a gradual upward or downward slope) and noise (random fluctuations) can both interfere with peak integration.[6][7]

Possible Causes & Solutions

Potential Cause Troubleshooting Steps & Solutions
Contaminated Mobile Phase Impurities in the mobile phase solvents or additives can cause baseline drift and noise.[7] Use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily.[6]
Air Bubbles in the System Air bubbles in the pump or detector cell are a common cause of baseline noise and spikes.[3] Thoroughly degas the mobile phase and prime the pump to remove any trapped air.[3]
Detector Lamp Issues An aging or unstable detector lamp can lead to increased baseline noise and drift.[3] Check the lamp's energy output and replace it if it is low or unstable.
Temperature Fluctuations Changes in ambient temperature can affect the detector's performance, leading to baseline drift, especially with refractive index detectors.[8] Maintain a stable laboratory temperature.
Column Bleed The stationary phase of the column can slowly degrade and "bleed" off, causing a rising baseline, particularly in gradient elution.[3] Ensure the mobile phase pH is within the column's recommended range.

Experimental Protocol: Troubleshooting Baseline Problems

  • Isolate the Source: To determine if the problem is with the pump or the detector, disconnect the column and connect the injector directly to the detector.

    • If the baseline is still noisy, the issue is likely with the detector or mobile phase.

    • If the baseline is stable, the problem may be related to the column or injector.

  • Mobile Phase Flush: Flush the system with a strong, HPLC-grade solvent like methanol or isopropanol to remove any contaminants.

  • Detector Cell Cleaning: If the detector cell is contaminated, it may need to be cleaned according to the manufacturer's instructions.

The following diagram illustrates the logical flow for diagnosing baseline issues.

A Baseline Noise or Drift B Prepare Fresh Mobile Phase A->B C Degas Mobile Phase A->C D Check for Air Bubbles A->D E Inspect Detector Lamp A->E F Flush the System A->F G Problem Resolved B->G Clean Solvents C->G Thoroughly Degassed D->G System Primed E->G Lamp Replaced/Stable F->G Contaminants Removed

Logical flow for diagnosing baseline issues.
Category 3: Poor Peak Shape

Question: My this compound peak is tailing/fronting/broadening, leading to inaccurate integration. How can I improve the peak shape?

Answer: Asymmetrical or broad peaks can significantly compromise the accuracy of quantification.[9] Peak tailing (where the latter half of the peak is drawn out) and fronting (where the first half is sloped) are common issues.[9]

Possible Causes & Solutions

Potential Cause Troubleshooting Steps & Solutions
Secondary Interactions For basic compounds, interactions with residual silanol groups on the silica-based column packing can cause peak tailing.[10] Using a mobile phase with a low pH (e.g., pH < 3) can help suppress these interactions.[10] Alternatively, using an end-capped column can minimize tailing.[11]
Column Overload Injecting too much sample can lead to peak fronting or tailing.[9][12] Try reducing the injection volume or diluting the sample.[12]
Mismatched Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[13] Whenever possible, dissolve the sample in the mobile phase.
Extra-Column Volume Excessive tubing length or dead volume in fittings between the injector, column, and detector can cause peak broadening.[11] Use tubing with a narrow internal diameter and minimize its length.[11]
Column Voids or Contamination A void at the head of the column or a blocked frit can lead to split or broad peaks.[14] Reversing the column and flushing it may help. If a void has formed, the column may need to be replaced.[14][15]

Experimental Protocol: Optimizing Peak Shape

  • Sample Concentration and Volume Study:

    • Prepare a series of this compound standards at different concentrations.

    • Inject a constant volume and observe the peak shape.

    • If fronting is observed at higher concentrations, this suggests column overload.

    • Next, inject different volumes of a single standard to see if a smaller injection volume improves the peak shape.

  • Mobile Phase pH Adjustment:

    • If peak tailing is an issue and this compound has basic properties, try lowering the pH of the mobile phase. Prepare mobile phases with slightly different pH values (e.g., 3.0, 2.8, 2.5) to find the optimal condition for symmetrical peaks.

  • Sample Solvent Evaluation:

    • Prepare two samples of this compound: one dissolved in the initial mobile phase and another in a stronger solvent (e.g., 100% acetonitrile).

    • Inject both and compare the peak shapes. This will indicate if the sample solvent is the cause of the distortion.

The following diagram outlines the decision-making process for addressing poor peak shape.

A Poor Peak Shape B Peak Tailing A->B C Peak Fronting A->C D Broad/Split Peaks A->D E Adjust Mobile Phase pH B->E F Reduce Sample Concentration/Volume C->F G Match Sample Solvent to Mobile Phase C->G H Check for Column Voids/Contamination D->H I Minimize Extra-Column Volume D->I J Symmetrical Peak E->J F->J G->J H->J I->J

Decision tree for troubleshooting poor peak shape.

References

Technical Support Center: Synthetic Drupanin Quality Control and Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity assessment of synthetic Drupanin.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) for synthetic this compound?

A1: The critical quality attributes for synthetic this compound that should be controlled to ensure its identity, purity, and potency include:

  • Appearance: Visual inspection of the physical state and color.

  • Identity: Confirmation of the chemical structure.

  • Purity: Quantification of the main compound and identification of any impurities.

  • Potency: Measurement of the biological activity or the amount of active substance.

  • Residual Solvents: Quantification of any solvents remaining from the synthesis process.

  • Water Content: Measurement of the moisture content.

Q2: What are the common impurities that can be found in synthetic this compound?

A2: Impurities in synthetic this compound can originate from starting materials, by-products of the synthesis, or degradation.[1][2] Potential impurities include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • By-products: Compounds formed from side reactions during synthesis, such as isomers (e.g., ortho-prenylated vs. para-prenylated derivatives).

  • Intermediates: Unreacted intermediate compounds from the synthetic route.[2]

  • Degradation Products: Compounds formed due to exposure to light, heat, or oxidative conditions.

  • Reagents, Ligands, and Catalysts: Residual substances used in the chemical reactions.[2]

Q3: What are the recommended storage conditions for synthetic this compound?

A3: To maintain its stability and prevent degradation, synthetic this compound should be stored in a well-closed container, protected from light, at a controlled low temperature (e.g., 2-8 °C or -20 °C), and in a dry environment. The specific conditions should be determined based on stability studies.

Section 2: Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of synthetic this compound.

HPLC Analysis Troubleshooting
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Column overload. 2. Inappropriate sample solvent. 3. Column contamination or degradation. 4. Interaction with active sites on the column.1. Dilute the sample. 2. Dissolve the sample in the mobile phase starting condition. 3. Wash the column with a strong solvent or replace it. 4. Add a competing base or acid to the mobile phase.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues. 4. Leaks in the HPLC system.1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a constant temperature. 3. Increase the column equilibration time. 4. Check for loose fittings and leaks.
Ghost Peaks 1. Contaminated mobile phase or injection solvent. 2. Carryover from previous injections. 3. Sample degradation in the autosampler.1. Use high-purity solvents and prepare fresh mobile phase. 2. Run blank injections with a strong solvent to clean the injector. 3. Ensure the autosampler is temperature-controlled if the sample is unstable.
Low Signal Intensity 1. Incorrect detection wavelength. 2. Low sample concentration. 3. Detector lamp issue.1. Verify the UV detector is set to the lambda max of this compound (around 280-310 nm). 2. Prepare a more concentrated sample. 3. Check the lamp's energy and replace it if necessary.

Section 3: Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of synthetic this compound and quantify related impurities.

Instrumentation and Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid or acetic acid.

  • Synthetic this compound reference standard and sample.

Chromatographic Conditions:

Parameter Value
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90% B; 30.1-35 min, 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 310 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard at 1 mg/mL in methanol.

  • Prepare a working standard solution by diluting the stock solution to 0.1 mg/mL with the mobile phase.

  • Prepare the sample solution by dissolving the synthetic this compound in methanol to a final concentration of 1 mg/mL and then diluting to 0.1 mg/mL with the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

System Suitability: Before sample analysis, perform system suitability tests by injecting the working standard solution in replicate (n=5). The acceptance criteria are as follows:

Parameter Acceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%

Data Analysis: Calculate the purity of the synthetic this compound sample using the area normalization method. The percentage purity is calculated as:

% Purity = (Area of this compound Peak / Total Area of all Peaks) x 100

Identify and quantify any impurities based on their retention times relative to the this compound peak.

Mass Spectrometry (MS) for Identity Confirmation

Objective: To confirm the identity of synthetic this compound by determining its molecular weight.

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.

Procedure:

  • Infuse the prepared this compound sample solution (from the HPLC protocol) directly into the mass spectrometer or analyze it via LC-MS using the HPLC method described above.

  • Acquire the mass spectrum in negative ionization mode.

  • Confirm the presence of the [M-H]⁻ ion for this compound at m/z 231.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To confirm the chemical structure of synthetic this compound and identify any structural isomers.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the synthetic this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

Experiments:

  • Acquire ¹H NMR and ¹³C NMR spectra.

  • For more detailed structural information and to resolve ambiguities, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

Data Analysis:

  • Compare the obtained chemical shifts and coupling constants with known literature values for this compound to confirm the structure.

  • Analyze the spectra for the presence of signals corresponding to potential impurities or isomers.

Section 4: Data Presentation

Table 1: Acceptance Criteria for Synthetic this compound Quality Control
Test Method Acceptance Criteria
Appearance Visual InspectionWhite to off-white solid
Identity HPLC (Retention Time) & MSRT matches reference standard (±2%); [M-H]⁻ at m/z 231
Purity (Assay) HPLC≥ 98.0%
Individual Impurity HPLC≤ 0.15%
Total Impurities HPLC≤ 1.0%
Water Content Karl Fischer Titration≤ 0.5%
Residual Solvents GC-HSMeets ICH Q3C limits

Section 5: Visualizations

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Testing cluster_data Data Evaluation Sample Synthetic this compound Batch Prep Sample Preparation (Dissolution & Dilution) Sample->Prep HPLC HPLC Analysis (Purity & Impurities) Prep->HPLC MS Mass Spectrometry (Identity Confirmation) Prep->MS NMR NMR Spectroscopy (Structural Elucidation) Prep->NMR Eval Data Analysis & Comparison against Specifications HPLC->Eval MS->Eval NMR->Eval CoA Certificate of Analysis (CoA) Generation Eval->CoA

Caption: Workflow for the quality control of synthetic this compound.

troubleshooting_logic Problem HPLC Peak Tailing Observed? CheckConc Check Sample Concentration Problem->CheckConc Yes OK Peak Shape Acceptable Problem->OK No Dilute Dilute Sample CheckConc->Dilute Too High CheckSolvent Check Sample Solvent CheckConc->CheckSolvent OK Dilute->Problem Re-inject ChangeSolvent Dissolve in Mobile Phase CheckSolvent->ChangeSolvent Inappropriate CheckColumn Inspect Column Performance CheckSolvent->CheckColumn Appropriate ChangeSolvent->Problem Re-inject WashColumn Wash or Replace Column CheckColumn->WashColumn Degraded CheckColumn->OK OK WashColumn->Problem Re-inject

Caption: Logic diagram for troubleshooting HPLC peak tailing.

References

Validation & Comparative

A Comparative Analysis of the Antitumor Activities of Drupanin and Artepillin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the experimental data and mechanisms of two promising natural compounds in cancer therapy.

Drupanin and Artepillin C, two phenolic compounds predominantly found in Brazilian green propolis, have garnered significant attention for their potential antitumor properties. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers in the fields of oncology and drug development.

Quantitative Analysis of Cytotoxicity

The in vitro cytotoxic activity of this compound and Artepillin C has been evaluated against various cancer cell lines. While data for Artepillin C is more abundant, a derivative of this compound has also shown potent activity. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit the growth of 50% of cancer cells, are summarized below.

CompoundCancer Cell LineIC50 (µM)Reference
This compound Derivative (6e) MCF-7 (Breast Cancer)9.6 ± 3[1]
Artepillin C HT1080 (Fibrosarcoma)250 - 300[2]
Artepillin C MCF-7 (Breast Cancer)Dose- and time-dependent cytotoxicity observed[3][4]
Artepillin C MDA-MB-231 (Breast Cancer)Dose- and time-dependent cytotoxicity observed[3][4]
Artepillin C Glioblastoma Cells< 12% viability at 100 µM (pH 6.0)[5]
Artepillin C LNCaP (Prostate Cancer)Low direct cytotoxic effects, sensitizes to TRAIL[6]

Mechanisms of Antitumor Action

Both this compound and Artepillin C exert their antitumor effects through various mechanisms, primarily by inducing programmed cell death (apoptosis) and interfering with key signaling pathways that regulate cancer cell proliferation and survival.

Induction of Apoptosis

Artepillin C is a well-documented inducer of apoptosis in various cancer cell lines. Studies have shown that it can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways[1][7]. Treatment with Artepillin C leads to the activation of caspases, key executioner proteins in the apoptotic cascade, and the release of cytochrome c from mitochondria[7]. While the pro-apoptotic activity of this compound is less characterized, its structural similarity to other cinnamic acid derivatives with known apoptotic effects suggests it may act through similar mechanisms.

Modulation of Signaling Pathways

The antitumor activity of these compounds is intricately linked to their ability to modulate critical intracellular signaling pathways.

Artepillin C has been shown to:

  • Inhibit PAK1 Signaling: Artepillin C can block the p21-activated kinase 1 (PAK1) signaling pathway, which is crucial for the growth of a significant percentage of human cancers[8].

  • Suppress NF-κB Activity: It can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a central role in inflammation, cell survival, and proliferation[7].

  • Activate p53: Artepillin C can disrupt the complex between mortalin and the tumor suppressor protein p53, leading to the activation of p53 and subsequent cancer cell growth arrest[9].

  • Sensitize Cells to TRAIL-induced Apoptosis: Artepillin C can enhance the sensitivity of cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), a promising anticancer agent[6][7].

The specific signaling pathways targeted by This compound are not as extensively studied. However, a derivative of this compound has been suggested to act by inhibiting the AKR1C3 enzyme, which is overexpressed in certain hormone-dependent cancers[1].

Experimental Protocols

To ensure the reproducibility of the cited findings, this section details the methodologies for key experiments used to evaluate the antitumor activity of this compound and Artepillin C.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of this compound or Artepillin C for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the untreated control cells.

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with the test compounds as described for the MTT assay.

  • Cell Harvesting and Staining: After treatment, both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are then added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells (green fluorescence). PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells (red fluorescence). This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is a technique used to detect specific proteins in a sample.

  • Protein Extraction: Following treatment with this compound or Artepillin C, cells are lysed to extract total proteins. The protein concentration is determined using a protein assay.

  • Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein of the signaling pathway of interest. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, producing light that can be captured on film or with a digital imager.

Visualizing Molecular Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Artepillin C and a proposed experimental workflow for evaluating the antitumor activity of these compounds.

experimental_workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis cell_culture Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) treatment Treatment with This compound or Artepillin C cell_culture->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay apoptosis_assay Annexin V/PI Staining (Apoptosis) treatment->apoptosis_assay western_blot Western Blot (Signaling Proteins) treatment->western_blot ic50 IC50 Calculation mtt_assay->ic50 apoptosis_quantification Apoptosis Quantification apoptosis_assay->apoptosis_quantification pathway_analysis Signaling Pathway Modulation western_blot->pathway_analysis

Experimental workflow for assessing antitumor activity.

artepillin_c_pathways cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes ArtepillinC Artepillin C PAK1 PAK1 ArtepillinC->PAK1 inhibits NFkB NF-κB ArtepillinC->NFkB inhibits p53_mortalin Mortalin-p53 Complex ArtepillinC->p53_mortalin disrupts TRAIL_R TRAIL Receptors ArtepillinC->TRAIL_R sensitizes Proliferation Decreased Proliferation PAK1->Proliferation NFkB->Proliferation GrowthArrest Growth Arrest p53_mortalin->GrowthArrest Apoptosis Increased Apoptosis TRAIL_R->Apoptosis

Signaling pathways modulated by Artepillin C.

References

Comparative Analysis of Drupanin's Bioactivity Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Drupanin, a prenylated derivative of cinnamic acid (3-prenyl-4-hydroxycinnamic acid) isolated from Brazilian green propolis, has garnered scientific interest for its diverse biological activities.[1][2] This guide provides a comparative overview of this compound's bioactivity in different cell lines, supported by experimental data and detailed protocols. The primary focus is on its roles in adipogenesis and cancer cell proliferation, with comparisons to other bioactive compounds found in green propolis, such as Artepillin C and Baccharin.

Quantitative Comparison of Bioactivities

The following table summarizes the observed effects of this compound and its derivatives in various cell lines, providing a clear comparison of its potency and selectivity.

Cell LineCell TypeBioactivity AssessedCompound(s)Concentration/DoseKey FindingsReference
3T3-L1Mouse preadipocyteAdipocyte DifferentiationThis compound, Artepillin C, Baccharin, Rosiglitazone30 µM (in vitro)This compound significantly increased lipid accumulation, comparable to the positive control Rosiglitazone, suggesting a role in promoting adipocyte differentiation.[2][3]
MCF-7Human breast adenocarcinomaAntiproliferative ActivityThis compound derivative (6e)IC50: 9.6 ± 3 µMA synthesized amino acid derivative of this compound showed the best activity against MCF-7 cells with a selectivity index of 5.5.[4][5]
MDA-MB-231Human breast adenocarcinomaAntiproliferative ActivityThis compound derivativesNot specifiedEvaluated for cytotoxicity.[4][5]
PC-3Human prostate adenocarcinomaAntiproliferative ActivityThis compound derivativesNot specifiedEvaluated for cytotoxicity.[4][5]
DU145Human prostate carcinomaAntiproliferative ActivityThis compound derivativesNot specifiedEvaluated for cytotoxicity.[4][5]
MCF-10AHuman non-tumorigenic breast epithelialCytotoxicityThis compound derivativesNot specifiedUsed as a normal cell line to determine the selectivity index of the compounds.[4][5]
PNT-2Human normal prostate epitheliumCytotoxicityThis compound derivativesNot specifiedUsed as a normal cell line to determine the selectivity index of the compounds.[4][5]
Flp-In 293 (hTRPA1-expressing)Human embryonic kidneyTRPA1 Channel ActivationThis compound, Artepillin C, Baccharin>100 µMThis compound caused a slight activation of the TRPA1 channel, significantly less potent than Artepillin C and Baccharin.[6][7]

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

1. Adipocyte Differentiation Assay in 3T3-L1 Cells

  • Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Differentiation: To induce differentiation, post-confluent 3T3-L1 cells are treated with a differentiation cocktail containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX) in DMEM with 10% FBS for two days.

  • Compound Treatment: Following induction, the medium is replaced with DMEM containing 10% FBS and insulin, supplemented with this compound (30 µM), Artepillin C (30 µM), Baccharin (30 µM), or Rosiglitazone (1 µM) as a positive control. The cells are incubated for an additional two days.

  • Lipid Accumulation Staining (Oil Red O): After treatment, cells are washed with phosphate-buffered saline (PBS), fixed with 10% formalin, and stained with Oil Red O solution to visualize intracellular lipid droplets.

  • Quantification: The stained lipid droplets are dissolved using isopropanol, and the absorbance is measured spectrophotometrically to quantify the extent of lipid accumulation.[3]

2. Antiproliferative Assay (MTT Assay)

  • Cell Seeding: Cancer cell lines (MCF-7, MDA-MB-231, PC-3, DU145) and normal cell lines (MCF-10A, PNT-2) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves to determine the antiproliferative activity of the compounds.[4]

Visualizing Mechanisms and Workflows

Signaling Pathway: this compound's Role in Adipogenesis

This compound, along with Artepillin C, has been shown to enhance adipocyte differentiation, a process largely regulated by the Peroxisome Proliferator-Activated Receptor γ (PPARγ) signaling pathway.[2] Rosiglitazone, a known PPARγ agonist, is often used as a positive control in these studies.[2]

PPARg_Pathway cluster_ligands PPARγ Agonists cluster_downstream Downstream Effects This compound This compound PPARg PPARγ Receptor This compound->PPARg Activates Rosiglitazone Rosiglitazone (Positive Control) Rosiglitazone->PPARg Activates RXR RXR PPARg->RXR Adipogenesis Adipogenesis Genes (e.g., aP2, LPL) RXR->Adipogenesis Upregulates Transcription Differentiation Adipocyte Differentiation Adipogenesis->Differentiation Lipid_Accumulation Lipid Accumulation Differentiation->Lipid_Accumulation

Caption: Proposed PPARγ signaling pathway for this compound-induced adipocyte differentiation.

General Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for assessing the bioactivity of a natural compound like this compound in different cell lines.

Experimental_Workflow cluster_setup Experimental Setup cluster_assay Bioactivity Assays Cell_Culture Cell Line Seeding (e.g., 3T3-L1, MCF-7) Treatment Treatment with this compound (Dose-Response) Cell_Culture->Treatment Compound_Prep This compound Preparation (Stock Solution) Compound_Prep->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Staining_Assay Phenotypic Staining (e.g., Oil Red O) Incubation->Staining_Assay Molecular_Assay Molecular Analysis (e.g., Western Blot, qPCR) Incubation->Molecular_Assay Data_Analysis Data Analysis (IC50, Statistical Tests) Viability_Assay->Data_Analysis Staining_Assay->Data_Analysis Molecular_Assay->Data_Analysis

Caption: General workflow for in vitro screening of this compound's bioactivity.

References

Validating the Specificity of Drupanin's Interaction with PPARγ: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to validate the specificity of Drupanin's interaction with the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of adipogenesis, lipid metabolism, and insulin sensitivity. Due to the limited direct experimental data on this compound, this guide leverages data from structurally similar compounds found in Brazilian green propolis, namely Artepillin C and Baccharin, and contrasts their potential activity with well-characterized synthetic PPARγ modulators, Rosiglitazone (a full agonist) and GW9662 (an antagonist).

Executive Summary

To rigorously validate this interaction, a series of biochemical and cell-based assays are required. This guide provides detailed protocols for these essential experiments and presents a comparative framework using data from the well-established PPARγ agonist Rosiglitazone and antagonist GW9662.

Comparative Analysis of PPARγ Ligands

The following table summarizes the available quantitative data for compounds discussed in this guide. It is important to note the absence of specific values for this compound, highlighting the necessity for the experimental validation outlined in the subsequent sections.

CompoundTypeTarget(s)IC50 (Binding Affinity)EC50 (Activation Potency)Selectivity
This compound Natural Compound (potential agonist)PPARγ (hypothesized)Not AvailableNot AvailableNot Available
Artepillin C Natural Compound (agonist)PPARγBinding affinity exhibited[1][2]Not AvailableNot Available
Rosiglitazone Synthetic AgonistPPARγ4-9 nM (adipocytes)[3]60 nM[4]High selectivity for PPARγ over PPARα and PPARδ[3]
GW9662 Synthetic AntagonistPPARγ3.3 nM[5][6][7][8]-~10-fold selective for PPARγ over PPARα and ~1000-fold over PPARδ[5]

Experimental Protocols for Specificity Validation

To ascertain the specificity of this compound's interaction with PPARγ, a multi-faceted experimental approach is recommended. This includes direct binding assays, functional reporter assays, and selectivity profiling against other PPAR isoforms.

Competitive Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay directly measures the ability of a test compound to displace a known fluorescently-labeled ligand from the PPARγ ligand-binding domain (LBD). A decrease in the FRET signal indicates a competitive interaction.

Protocol:

  • Reagents and Materials:

    • GST-tagged human PPARγ-LBD

    • Terbium-labeled anti-GST antibody (donor fluorophore)

    • Fluorescently-labeled PPARγ ligand (e.g., Fluormone™ Pan-PPAR Green, acceptor fluorophore)

    • Test compound (this compound) and controls (Rosiglitazone, GW9662)

    • Assay buffer (e.g., TR-FRET buffer from commercial kits)

    • 384-well microplates

  • Procedure:

    • Prepare serial dilutions of this compound, Rosiglitazone, and GW9662.

    • In a 384-well plate, add the GST-PPARγ-LBD.

    • Add the terbium-labeled anti-GST antibody.

    • Add the fluorescently-labeled PPARγ ligand.

    • Add the serially diluted test compounds and controls.

    • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.

    • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at ~665 nm for the acceptor and ~620 nm for the donor).

  • Data Analysis:

    • Calculate the ratio of the acceptor and donor emission signals.

    • Plot the FRET ratio against the log concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the fluorescent ligand binding.[9]

PPARγ Reporter Gene Assay

This cell-based assay measures the functional consequence of ligand binding, i.e., the activation of PPARγ-mediated gene transcription.

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T, HepG2) in appropriate media.

    • Co-transfect the cells with two plasmids:

      • An expression vector for full-length human PPARγ.

      • A reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).

    • A co-transfection with a Renilla luciferase vector can be used for normalization.

  • Procedure:

    • After transfection (e.g., 24 hours), plate the cells into 96-well plates.

    • Treat the cells with serial dilutions of this compound and Rosiglitazone (for agonist mode) or with a fixed concentration of Rosiglitazone and serial dilutions of this compound and GW9662 (for antagonist mode).

    • Incubate for 18-24 hours.

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and appropriate substrates.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Plot the normalized luciferase activity against the log concentration of the test compound.

    • For agonists, determine the EC50 value, the concentration that induces a half-maximal transcriptional response.[3]

    • For antagonists, determine the IC50 value, the concentration that inhibits 50% of the agonist-induced response.

Selectivity Assays

To confirm that this compound's effect is specific to PPARγ, the binding and reporter assays should be repeated using the other PPAR isoforms, PPARα and PPARδ.

Procedure:

  • Follow the protocols for the TR-FRET competitive binding assay and the reporter gene assay, but substitute the PPARγ-LBD and the PPARγ expression vector with those for PPARα and PPARδ, respectively.

  • Compare the IC50 and EC50 values obtained for each PPAR isoform to determine the selectivity profile of this compound.

Visualizing the Experimental Workflow and Signaling Pathway

The following diagrams, created using the DOT language, illustrate the key experimental workflow and the PPARγ signaling pathway.

Experimental Workflow for Validating this compound-PPARγ Interaction

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_selectivity Selectivity Profiling b_assay TR-FRET Competitive Binding Assay b_result Determine IC50 (Binding Affinity) b_assay->b_result s_assay Repeat Assays with PPARα and PPARδ b_result->s_assay c_assay PPARγ Reporter Gene Assay c_result Determine EC50 (Functional Activity) c_assay->c_result c_result->s_assay s_result Compare IC50/EC50 values s_assay->s_result conclusion Validate Specificity of this compound-PPARγ Interaction s_result->conclusion start This compound start->b_assay start->c_assay

Caption: Workflow for the validation of this compound's interaction with PPARγ.

PPARγ Signaling Pathway

ppar_signaling ligand This compound (Ligand) pparg PPARγ ligand->pparg Binds to LBD heterodimer PPARγ-RXR Heterodimer pparg->heterodimer rxr RXR rxr->heterodimer ppre PPRE (DNA) heterodimer->ppre Binds to transcription Target Gene Transcription ppre->transcription Initiates response Biological Response (e.g., Adipogenesis, Insulin Sensitization) transcription->response Leads to

Caption: Simplified PPARγ signaling pathway upon ligand activation.

Conclusion

Validating the specificity of this compound's interaction with PPARγ is a critical step in evaluating its potential as a therapeutic agent. The experimental protocols and comparative data framework presented in this guide provide a comprehensive approach for researchers to systematically assess the binding affinity, functional activity, and selectivity of this compound. While direct evidence for this compound is currently sparse, the data on related natural compounds suggest that it is a promising candidate for further investigation. The successful completion of these validation studies will be instrumental in advancing our understanding of this compound's mechanism of action and its potential role in modulating PPARγ signaling.

References

A Head-to-Head Comparison of the Bioactivities of Drupanin and p-Coumaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the biological activities of two naturally occurring phenolic compounds: Drupanin and p-coumaric acid. While both compounds, found in various plant sources and particularly abundant in Brazilian green propolis, exhibit promising therapeutic potential, this document aims to objectively present the available experimental evidence for their antioxidant, anti-inflammatory, and anticancer properties.[1] This comparative analysis is designed to assist researchers in evaluating their potential applications in drug discovery and development.

Executive Summary

Both this compound and p-coumaric acid are derivatives of cinnamic acid and have demonstrated a range of beneficial biological effects.[1][2] p-Coumaric acid is a well-studied compound with extensive data available on its antioxidant, anti-inflammatory, and anticancer activities, including specific quantitative measures of its efficacy.[3] this compound, a prenylated derivative of p-coumaric acid, has also been shown to possess similar bioactivities. However, the body of research on pure this compound is less extensive, with a notable scarcity of direct quantitative comparisons against p-coumaric acid. Much of the existing data for this compound is derived from studies on propolis extracts, where it is present alongside other active compounds.[1]

This guide collates the available quantitative data, presents detailed experimental methodologies for key bioactivity assays, and visualizes the known signaling pathways to facilitate a clear, evidence-based comparison. It is important to note that a direct, side-by-side experimental comparison of the pure compounds is limited in the current scientific literature.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for the bioactivities of this compound and p-coumaric acid. It is crucial to interpret this data with the understanding that the experimental conditions may vary between studies.

Antioxidant Activity
CompoundAssayIC50 ValueSource
p-Coumaric acid Hydroxyl Radical Scavenging4.72 µM[4]
DPPH Radical Scavenging~65 µg/mL[5]
This compound DPPH Radical ScavengingData not available
Nitric Oxide ScavengingData not available
Anti-inflammatory Activity

Quantitative IC50 values for the direct anti-inflammatory activity of both compounds are not consistently reported in the literature. The available data is more descriptive, focusing on the inhibition of key inflammatory mediators.

CompoundEffectModel SystemSource
p-Coumaric acid Inhibition of TNF-α and IL-6 expressionAdjuvant-induced arthritic rats[6]
Inhibition of COX-2 expressionLPS-stimulated RAW264.7 cells[7]
This compound Gastroprotective effect (reduced TNF amount)Ethanol/HCl-induced ulcer in mice[8]
Anticancer Activity
CompoundCell LineAssayIC50 ValueSource
p-Coumaric acid HT-29 (Colon Cancer)MTT Assay150 µM (24h)[2]
A375 (Melanoma)CCK-8 Assay4.4 mM (24h), 2.5 mM (48h)[9]
B16 (Melanoma)CCK-8 Assay4.1 mM (24h), 2.8 mM (48h)[9]
This compound Derivative (6e) MCF-7 (Breast Cancer)Antiproliferative Assay9.6 ± 3 µM[10]

Note: The IC50 value for this compound is for a derivative and not the pure compound. This highlights the need for further studies on the anticancer potency of unmodified this compound.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key cited experiments are provided below.

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate an electron and neutralize the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

Protocol:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare various concentrations of the test compounds (this compound or p-coumaric acid) in a suitable solvent.

  • In a 96-well plate, add a specific volume of the test compound solution to a defined volume of the DPPH solution.

  • Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent with DPPH).

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Determine the IC50 value by plotting the percentage of scavenging against the concentration of the test compound.[11]

Principle: This assay evaluates the ability of a compound to scavenge nitric oxide radicals generated from a nitric oxide donor, such as sodium nitroprusside. The amount of remaining nitric oxide is quantified using the Griess reagent.

Protocol:

  • Prepare a solution of sodium nitroprusside in phosphate-buffered saline (PBS).

  • Prepare various concentrations of the test compounds.

  • Mix the sodium nitroprusside solution with the test compound solutions and incubate at room temperature under light for a specific duration.

  • After incubation, add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the reaction mixture.

  • Allow the color to develop for a few minutes.

  • Measure the absorbance at approximately 546 nm.

  • Calculate the percentage of nitric oxide scavenging activity and determine the IC50 value.[5]

Anti-inflammatory Activity Assays

Principle: This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins, key mediators of inflammation.

Protocol:

  • Use a commercial COX-2 inhibitor screening kit or a well-established protocol.

  • Incubate the recombinant COX-2 enzyme with the test compound at various concentrations.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • The product of the reaction (e.g., Prostaglandin H2) is then measured, often through a secondary reaction that produces a fluorescent or colorimetric signal.

  • Measure the signal using a plate reader.

  • Calculate the percentage of COX-2 inhibition and determine the IC50 value.[12]

Principle: This assay measures the ability of a compound to inhibit the production or activity of the pro-inflammatory cytokine TNF-α, typically in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Protocol:

  • Culture immune cells (e.g., RAW 264.7 macrophages) in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compound.

  • Stimulate the cells with LPS to induce the production of TNF-α.

  • After an incubation period, collect the cell supernatant.

  • Quantify the amount of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for TNF-α.

  • Measure the absorbance using a microplate reader.

  • Calculate the percentage of TNF-α inhibition and determine the IC50 value.[13]

Anticancer Activity Assay

Principle: This colorimetric assay assesses cell viability and proliferation. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for a few hours at 37°C.

  • The formazan crystals are then solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_preparation Sample Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis This compound This compound Stock Solution Antioxidant Antioxidant Assays (DPPH, NO Scavenging) This compound->Antioxidant AntiInflammatory Anti-inflammatory Assays (COX-2, TNF-α Inhibition) This compound->AntiInflammatory Anticancer Anticancer Assay (MTT on Cancer Cell Lines) This compound->Anticancer pCoumaric p-Coumaric Acid Stock Solution pCoumaric->Antioxidant pCoumaric->AntiInflammatory pCoumaric->Anticancer IC50 IC50 Value Determination Antioxidant->IC50 AntiInflammatory->IC50 Anticancer->IC50 Comparison Head-to-Head Comparison IC50->Comparison

Caption: Experimental workflow for the comparative bioactivity assessment.

pCoumaric_acid_pathway cluster_inflammatory Anti-inflammatory Pathway cluster_cancer Anticancer Pathway pCA p-Coumaric Acid NFkB NF-κB Pathway pCA->NFkB Inhibits MAPK MAPK Pathway pCA->MAPK Inhibits Apoptosis Induction of Apoptosis (↑Bax, ↓Bcl-2) pCA->Apoptosis CellCycle Cell Cycle Arrest pCA->CellCycle GRP78 Downregulation of GRP78 pCA->GRP78 COX2_iNOS COX-2 & iNOS Expression NFkB->COX2_iNOS Regulates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Regulates

Caption: Known signaling pathways modulated by p-coumaric acid.

drupanin_pathway cluster_known_effects Observed Bioactivities This compound This compound Antioxidant_Effect Antioxidant Effects This compound->Antioxidant_Effect AntiInflammatory_Effect Anti-inflammatory Effects (↓TNF amount) This compound->AntiInflammatory_Effect Anticancer_Effect Anticancer Effects (Cytotoxicity in MCF-7) This compound->Anticancer_Effect Gastroprotection Gastroprotection This compound->Gastroprotection Unknown_Pathway Specific Signaling Pathways (Largely Undefined) This compound->Unknown_Pathway

Caption: Overview of this compound's bioactivities and knowledge gaps in signaling.

Conclusion and Future Directions

This guide consolidates the current understanding of the bioactivities of this compound and p-coumaric acid. The available evidence strongly supports the therapeutic potential of both compounds, particularly in the realms of antioxidant, anti-inflammatory, and anticancer applications.

p-Coumaric acid has been extensively studied, and its mechanisms of action are relatively well-understood, involving the modulation of key signaling pathways such as NF-κB and MAPK. In contrast, while this compound shows significant promise, there is a clear need for further research to quantify its bioactivities with the same rigor as p-coumaric acid. Specifically, future studies should focus on:

  • Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies of pure this compound and p-coumaric acid to provide a definitive comparison of their potency.

  • Quantitative Bioactivity Data: Determining the IC50 values of this compound in a wide range of antioxidant and anti-inflammatory assays.

  • Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

By addressing these knowledge gaps, the scientific community can better ascertain the unique therapeutic potential of this compound and its standing relative to its well-characterized counterpart, p-coumaric acid, thereby paving the way for its potential development as a novel therapeutic agent.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Drupanin
Reactant of Route 2
Reactant of Route 2
Drupanin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.